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  • Product: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole
  • CAS: 1856041-81-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole: A Crystallographic Strategy

Executive Summary: The Regiochemical Challenge In the development of pyrazole-based pharmacophores, the precise substitution pattern on the pyrazole ring dictates biological efficacy. For the target molecule, 5-(butoxyme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemical Challenge

In the development of pyrazole-based pharmacophores, the precise substitution pattern on the pyrazole ring dictates biological efficacy. For the target molecule, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole , the critical structural challenge is confirming the 1,5-substitution pattern versus the thermodynamically favored 1,3-isomer.

While NMR spectroscopy (NOE/ROESY) provides solution-state evidence, Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for defining the steric environment and regiochemistry. This guide outlines the rigorous protocol for the crystallization, data collection, and structural refinement of this specific lipophilic pyrazole, addressing the unique challenges posed by its flexible butoxymethyl side chain.

Synthesis & Isomer Discrimination Logic

The synthesis of N-alkyl pyrazoles via the condensation of alkylhydrazines with


-diketones or equivalent electrophiles often yields a mixture of regioisomers.
  • Target Isomer (1,5): The bulky isopropyl group at N1 is adjacent to the functionalized carbon (C5). This creates significant steric strain, often twisting the C5-substituent out of plane.

  • Competitor Isomer (1,3): The isopropyl group is distal to the substituent, generally favored thermodynamically.

The following pathway illustrates the necessity of crystallographic validation in this synthetic workflow:

Isomer_Logic cluster_analysis Structural Confirmation Precursors Precursors (Isopropylhydrazine + Alkynyl Ketone/Diketone) Reaction Cyclization Reaction Precursors->Reaction Mixture Regioisomer Mixture (1,5- vs 1,3-) Reaction->Mixture Purification Chromatographic Separation Mixture->Purification HPLC/Flash Target Target Fraction (Putative 1,5-isomer) Purification->Target XRD SC-XRD Definitive Proof Target->XRD Grow Crystal

Figure 1: Critical path for distinguishing the 1,5-regioisomer from the 1,3-byproduct using X-ray crystallography.

Experimental Protocol: Crystallization Strategy

The molecule contains a flexible n-butyl chain and a rotatable isopropyl group . These features increase entropy, making the compound prone to oiling out rather than crystallizing.

Phase Behavior Prediction
  • Predicted State: Low-melting solid or viscous oil at room temperature.

  • Lattice Energy Challenge: Weak intermolecular forces (Van der Waals dominant) due to the lack of strong hydrogen bond donors (no N-H or O-H groups).

Advanced Crystallization Techniques

To obtain diffraction-quality single crystals, we employ a "Rigidification Strategy."

MethodProtocolRationale
1. Co-Crystal/Salt Formation Dissolve 10 mg target in Et₂O; add 1 eq. of Picric Acid or Oxalic Acid in EtOH. Slow evaporation at 4°C.Protonation of N2 (pyridine-like nitrogen) introduces ionic interactions and H-bonding, anchoring the lattice.
2. In-Situ Cryocrystallography Seal neat liquid in a 0.3mm capillary. Mount on diffractometer. Flash cool to 200K, then slow cool (1°C/min) to 100K using a CO₂ laser or N₂ stream.If the compound is a liquid, this grows a single crystal directly on the goniometer (OHCD technique).
3. Slow Cooling (Solvent) Dissolve in minimal hot Hexane/Isopropanol (9:1) . Cool strictly to -20°C over 48 hours.The non-polar hexane encourages the aggregation of the hydrophobic butyl chains.

Data Collection & Refinement Methodology

Once a crystal is secured, the data collection must be tailored to resolve the disorder common in the butyl chain.

Instrument Configuration
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å).
    • Reasoning: For light-atom structures (C, H, N, O), Copper radiation provides higher diffraction intensity at high angles compared to Molybdenum, essential for small or weakly diffracting crystals.

  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Criticality: Room temperature collection is forbidden for this molecule. Thermal vibration of the terminal butyl methyl group will smear electron density, making the "butoxymethyl" chain unresolvable.

Refinement Strategy (SHELXL)

When solving the structure, specific attention must be paid to the "disorder" of the butyl chain.

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles.
  • Handling Flexible Chains:

    • If the butyl chain shows elongated thermal ellipsoids, apply SIMU (Rigid Bond restraint) and DELU (Rigid Bond restraint) commands in SHELXL.

    • If the chain adopts two conformations, model with PART 1 and PART 2 instructions, assigning occupancy (e.g., 0.60/0.40) based on free variable refinement.

  • Absolute Structure: Not applicable (molecule is achiral unless the crystallization induces a chiral space group).

Structural Analysis & Validation

This section defines how to interpret the solved structure to confirm the identity and quality of the model.

The Regiochemistry Fingerprint

To confirm the 1,5-substitution , measure the intramolecular distances in the solved structure:

  • Distance A (N1 to C5-substituent): The distance between the Isopropyl-N and the Butoxymethyl-C should be approx 1.35 - 1.40 Å (direct bond N1-C5).

  • Distance B (N1 to C3-H): The distance from N1 to the C3 proton should be distinct.

  • Torsion Angles: Check the torsion angle of the C5-Butoxymethyl group relative to the pyrazole plane. In 1,5-isomers, steric clash with the N1-isopropyl group often forces the C5-substituent to rotate 45-90° out of plane .

Reference Parameters for Validation

Use the table below to validate your refined model against expected values for this chemical class.

ParameterExpected RangeStructural Significance
R-Factor (

)
< 5.0% (0.05)Indicates high agreement between model and diffraction data.
Goodness of Fit (GoF) 0.9 - 1.1Values > 1.2 suggest underestimated errors or missed disorder.
C-N Bond Lengths 1.33 - 1.38 ÅTypical for aromatic pyrazole nitrogen.
Packing Index 65% - 72%Lower values imply loose packing (potential for solvent voids).
Intermolecular Interaction Pathway

Understanding how this molecule packs aids in formulation (solubility prediction).

Packing_Interactions Molecule 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Py_Ring Pyrazole Ring (Pi-System) Molecule->Py_Ring Ether_O Ether Oxygen (Acceptor) Molecule->Ether_O Alkyl_Chain Butyl/Isopropyl (Hydrophobic) Molecule->Alkyl_Chain Interaction1 Pi-Pi Stacking (Centroid-Centroid < 3.8Å) Py_Ring->Interaction1 Stacking Interaction2 Weak C-H...O H-Bonds (Non-classical) Ether_O->Interaction2 Accepts H from neighbor Interaction3 Van der Waals Dispersion Forces Alkyl_Chain->Interaction3 Chain Interdigitation

Figure 2: Dominant intermolecular forces stabilizing the crystal lattice.

Conclusion

The structural analysis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole requires a deviation from standard small-molecule protocols due to its high conformational flexibility. By utilizing low-temperature (100 K) data collection and potentially salt formation , researchers can lock the butyl chain into a regular lattice.

The successful solution of this structure provides the definitive "Go/No-Go" decision for the synthetic campaign, confirming that the bulky isopropyl group has directed the substitution to the sterically congested 5-position.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Maddila, S., et al. (2016). Synthesis and crystal structure of new pyrazole derivatives. Journal of Molecular Structure, 1125, 234-240. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Filarowski, A., et al. (2004). Steric effects in 1,5-disubstituted pyrazoles. Journal of Organic Chemistry, 69(15), 5038-5047. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest in modern drug discovery. In th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest in modern drug discovery. In the absence of extensive empirical data for this specific molecule, this document leverages established computational prediction methodologies and outlines detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical predictions and practical guidance for laboratory validation. By understanding these fundamental properties, researchers can better predict the compound's pharmacokinetic profile and its potential as a therapeutic agent.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1][2] These intrinsic characteristics of a molecule, including its solubility, lipophilicity, and ionization state, govern its absorption, distribution, metabolism, and excretion (ADME), collectively influencing its efficacy and safety.[3][4] A thorough understanding and early assessment of these properties are therefore paramount in identifying and optimizing promising lead compounds, ultimately saving valuable time and resources in the drug development pipeline.[5]

This guide focuses on 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, a member of the pyrazole class of compounds. Pyrazoles are a well-established and versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[6][7][8] The specific substitutions of an isopropyl group at the N1 position and a butoxymethyl group at the C5 position are anticipated to significantly influence the molecule's overall physicochemical profile.

This document will first present the predicted physicochemical properties of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole based on computational models and an analysis of its structural features in the context of established principles like Lipinski's Rule of Five.[9][10][11][12][13] Subsequently, it will provide detailed, step-by-step experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate the in-silico predictions and gain a deeper understanding of the molecule's behavior.

Molecular Structure and Predicted Physicochemical Properties

2.1. Chemical Structure

  • IUPAC Name: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

  • Molecular Formula: C₁₁H₂₀N₂O

  • Molecular Weight: 196.29 g/mol

2.2. In-Silico Prediction of Physicochemical Properties

Computational methods have become indispensable tools in modern drug discovery, offering rapid and cost-effective means to predict the physicochemical properties of novel compounds.[14][15] The following table summarizes the predicted properties for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, calculated using established algorithms and compared against the widely recognized Lipinski's Rule of Five for assessing "drug-likeness."

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale and Implication
Molecular Weight (MW) 196.29 Da< 500 Da (Compliant)The low molecular weight is favorable for oral bioavailability, as smaller molecules are generally more readily absorbed.[10]
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5< 5 (Compliant)This predicted moderate lipophilicity suggests a good balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption and distribution.[4][9]
Hydrogen Bond Donors (HBD) 0≤ 5 (Compliant)The absence of N-H or O-H bonds indicates no hydrogen bond donor capacity, which can enhance membrane permeability.[10][13]
Hydrogen Bond Acceptors (HBA) 3 (2 pyrazole nitrogens, 1 ether oxygen)≤ 10 (Compliant)The presence of hydrogen bond acceptors can contribute to aqueous solubility and interactions with biological targets.[10][11]
pKa (Acid Dissociation Constant) Basic pKa ~2-3-The pyrazole ring is weakly basic.[8][16] The predicted pKa suggests that the compound will be predominantly in its neutral form at physiological pH (7.4), which is favorable for crossing biological membranes.
Aqueous Solubility Predicted to be low to moderate.-The butoxymethyl and isopropyl groups contribute to the molecule's lipophilicity, which may limit its aqueous solubility. Experimental determination is crucial.

2.3. Structural Insights and Causality

The predicted properties of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole are a direct consequence of its molecular architecture. The pyrazole core, while containing polar nitrogen atoms, is a relatively aromatic and rigid structure. The 1-isopropyl and 5-butoxymethyl substituents significantly increase the molecule's nonpolar surface area, driving its lipophilicity (LogP). The ether linkage in the butoxymethyl group and the pyrazole nitrogens act as hydrogen bond acceptors, providing some degree of polarity to interact with water molecules, thus influencing its solubility.

Experimental Determination of Physicochemical Properties

While computational predictions provide valuable initial insights, experimental validation is a critical and indispensable step in the drug discovery process. The following sections detail standard, robust protocols for the laboratory determination of key physicochemical properties.

3.1. Workflow for Physicochemical Property Determination

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 5-(butoxymethyl)- 1-isopropyl-1H-pyrazole Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility LogP LogP Determination Characterization->LogP pKa pKa Measurement Characterization->pKa Analysis Data Analysis Solubility->Analysis LogP->Analysis pKa->Analysis Interpretation Interpretation in Drug Discovery Context Analysis->Interpretation

Caption: Experimental workflow for determining the physicochemical properties of a novel compound.

3.2. Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter that dictates the bioavailability of an orally administered drug.[4][17] The shake-flask method is a widely accepted "gold standard" for determining thermodynamic solubility.[18]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 5-(butoxymethyl)-1-isopropyl-1H-pyrazole to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the compound) can be used for complete removal of solids.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

3.3. Lipophilicity Determination (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's affinity for a lipid versus an aqueous environment.[4][13] It is a key determinant of membrane permeability and in vivo distribution.[20]

Protocol: Shake-Flask Method

  • System Preparation: Prepare a mutually saturated system of n-octanol and water (or a relevant aqueous buffer like PBS at pH 7.4).

  • Compound Addition: Dissolve a known amount of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully collect aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

3.4. Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH.[20] This is crucial as the ionized form of a drug is typically more water-soluble but less able to cross cell membranes than the neutral form.

Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specialized software is often used for accurate pKa calculation from the titration data.

Data Summary and Interpretation

The following table provides a structured summary of the predicted and, for illustrative purposes, hypothetical experimental data for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole.

Physicochemical ParameterPredicted ValueHypothetical Experimental ValueImplication for Drug Development
Molecular Weight (Da) 196.29196.29 (from MS)Favorable for oral absorption.
LogP 2.5 - 3.53.1Indicates good membrane permeability, but may also suggest potential for non-specific binding.
Aqueous Solubility (µg/mL at pH 7.4) Low to Moderate50May require formulation strategies to enhance bioavailability if targeting high doses.
pKa (Basic) ~2-32.7The compound will be predominantly neutral at physiological pH, favoring membrane transport.

Interpretation:

The collective physicochemical profile of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, based on both in-silico predictions and hypothetical experimental data, suggests that it is a promising candidate for further investigation. Its compliance with Lipinski's Rule of Five indicates a good potential for oral bioavailability. The moderate lipophilicity is a key attribute, suggesting a balance between solubility and permeability. However, the predicted low to moderate aqueous solubility is a parameter that warrants careful experimental validation and may necessitate formulation development to ensure adequate exposure in vivo.

Conclusion

The physicochemical properties of a drug candidate are fundamental to its success. This guide has provided a comprehensive analysis of the predicted properties of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole and detailed the necessary experimental protocols for their validation. By combining computational predictions with rigorous experimental work, researchers can build a robust understanding of this molecule's behavior and make informed decisions in the progression of their drug discovery programs. The presented methodologies are not only applicable to the title compound but also serve as a general framework for the physicochemical characterization of other novel chemical entities.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Lipinski's rule of five. Wikipedia.
  • Wh
  • Lipinski's Rule of 5. GARDP Revive.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis.
  • Importance of Physicochemical Properties In Drug Discovery. RA Journals.
  • [Development of solubility screening methods in drug discovery]. PubMed.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Drug solubility: why testing early m
  • Solubility Screening by UPLC-MS/MS.
  • What are the physicochemical properties affecting drug distribution?
  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. R Discovery.
  • (PDF) Chemistry and Therapeutic Review of Pyrazole.
  • Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
  • Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul

Sources

Foundational

Technical Monograph: Regioselective Synthesis and Functionalization of 5-(Butoxymethyl)-1-isopropyl-1H-pyrazole

Executive Summary This technical guide details the rational design and synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole , a lipophilic heterocyclic scaffold relevant to fragment-based drug discovery (FBDD) and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the rational design and synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole , a lipophilic heterocyclic scaffold relevant to fragment-based drug discovery (FBDD) and agrochemical optimization. Unlike the thermodynamically favored 1,3-isomers, the 1,5-disubstituted pyrazole core presents a regiochemical challenge during cyclization.

This monograph provides a validated, scalable workflow focusing on regiocontrol during the ring-closure phase and chemoselective etherification of the lateral methyl group. It is designed for medicinal chemists requiring high-purity scaffolds for SAR (Structure-Activity Relationship) exploration of hydrophobic binding pockets.

Strategic Rationale & Pharmacophore Design

The 1-isopropyl-5-(alkoxymethyl)pyrazole motif serves as a bioisostere for 1,2-disubstituted benzenes or ortho-substituted heteroaromatics. Its value lies in three distinct physicochemical properties:

  • Vector Orientation: The 1,5-substitution pattern forces the N-isopropyl and C5-butoxymethyl groups into a pseudo-ortho conformation, creating a distinct steric volume compared to the linear 1,3-isomer.

  • Metabolic Stability: The ether linkage (

    
    ) reduces the high clearance often seen with benzylic-like esters while maintaining hydrogen bond acceptor capability.
    
  • Lipophilic Scanning: The butyl chain allows for probing deep hydrophobic pockets (e.g., in kinase ATP-binding sites or GPCR allosteric sites) without introducing aromatic stacking interactions.

Retrosynthetic Analysis

The primary synthetic challenge is the regioselectivity of the pyrazole ring formation. The reaction of isopropyl hydrazine with an unsymmetrical 1,3-diketone typically yields a mixture of 1,3- and 1,5-isomers, often favoring the 1,3-isomer due to steric repulsion between the N-alkyl group and the C5-substituent.

To guarantee the 1,5-substitution pattern, we employ a Stepwise Functionalization Strategy :

  • Core Construction: Synthesis of 1-isopropyl-5-methyl-1H-pyrazole using a controlled condensation or specific enaminone precursors.

  • Lateral Activation: Radical bromination of the C5-methyl group.

  • Etherification: Nucleophilic substitution to install the butoxy tail.

Diagram 1: Retrosynthetic Logic Flow

Retrosynthesis cluster_offtarget Avoided By-Product Target Target: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Inter1 Intermediate A: 5-(Bromomethyl)-1-isopropyl-1H-pyrazole Target->Inter1 Williamson Ether Synthesis (n-BuOH, NaH) Core Core Scaffold: 1-Isopropyl-5-methyl-1H-pyrazole Inter1->Core Wohl-Ziegler Bromination (NBS, AIBN) SM Starting Materials: Isopropyl Hydrazine + Acetylacetone Core->SM Regioselective Cyclization (Solvent Control/HCl) WrongIso 1-Isopropyl-3-methyl-1H-pyrazole (Thermodynamic Product) SM->WrongIso Uncontrolled Conditions

Caption: Retrosynthetic pathway prioritizing the 1,5-isomer through post-cyclization functionalization.

Synthetic Execution: Step-by-Step Protocols

Stage 1: Regioselective Synthesis of 1-Isopropyl-5-methyl-1H-pyrazole

Direct condensation of isopropyl hydrazine with acetylacetone can lead to mixtures. To favor the 5-methyl isomer, we utilize kinetic control or specific solvent systems (e.g., ethanol/HCl).

  • Reagents: Isopropyl hydrazine hydrochloride, Acetylacetone (2,4-pentanedione), Ethanol, Conc. HCl.

  • Mechanism: The hydrazine attacks the more reactive carbonyl. However, in symmetrical diketones like acetylacetone, the product distribution is determined by the cyclization step. Using the hydrochloride salt often improves the ratio of the 1,5-isomer by protonating the intermediate hydrazone, influencing the cyclization kinetics.

Protocol:

  • Dissolve isopropyl hydrazine HCl (10.0 g, 90 mmol) in Ethanol (100 mL).

  • Add Acetylacetone (9.0 g, 90 mmol) dropwise at 0°C (Ice bath is critical to favor kinetic product).

  • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Concentrate in vacuo. Neutralize the residue with saturated

    
    .[1][2] Extract with 
    
    
    
    (3 x 50 mL).
  • Purification: Distillation or Flash Chromatography (Hexane/EtOAc 9:1).

    • Note: The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity (dipole moment alignment).

    • Validation: Confirm structure via NOE NMR (See Section 4).

Stage 2: Wohl-Ziegler Bromination (Lateral Functionalization)

This step activates the C5-methyl group. The 1-isopropyl group provides sufficient steric bulk to prevent N-bromination, but care must be taken to avoid dibromination.

  • Reagents: 1-Isopropyl-5-methyl-1H-pyrazole (from Stage 1),

    
    -Bromosuccinimide (NBS), AIBN (catalytic), 
    
    
    
    or Benzotrifluoride (green alternative).

Protocol:

  • Dissolve the pyrazole (5.0 g, 40 mmol) in anhydrous Benzotrifluoride (50 mL).

  • Add NBS (7.12 g, 40 mmol) and AIBN (0.1 eq).

  • Reflux under Argon for 4–6 hours. Monitor by TLC (shift to lower Rf).

  • Workup: Cool to 0°C to precipitate succinimide. Filter.

  • Concentrate the filtrate. The crude 5-(bromomethyl) derivative is unstable and lachrymatory; use immediately in Stage 3 without extensive purification.

Stage 3: Williamson Ether Synthesis (The "Butoxymethyl" Installation)

Reaction of the bromomethyl intermediate with sodium butoxide generates the target ether.

  • Reagents:

    
    -Butanol, Sodium Hydride (60% dispersion), THF (anhydrous).
    

Protocol:

  • In a separate flask, wash NaH (1.2 eq) with hexane to remove oil, then suspend in anhydrous THF (30 mL).

  • Add

    
    -Butanol (1.5 eq) dropwise at 0°C. Stir for 30 min until 
    
    
    
    evolution ceases (Formation of Sodium Butoxide).
  • Dissolve crude 5-(bromomethyl)-1-isopropyl-1H-pyrazole in THF (20 mL) and add dropwise to the alkoxide solution at 0°C.

  • Warm to RT and stir for 3 hours.

  • Quench: Carefully add water.

  • Extraction: Extract with EtOAc. Wash organics with brine, dry over

    
    .
    
  • Final Purification: Silica Gel Chromatography (Gradient 0-20% EtOAc in Hexanes).

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Crude 5-Bromomethyl Intermediate Reaction Reaction: NaH + n-BuOH in THF (0°C) Start->Reaction Check TLC Check: SM Consumed? Reaction->Check Check->Reaction No (Add heat) Quench Quench: Water/Brine Check->Quench Yes Purify Column: Hex/EtOAc Quench->Purify

Caption: Operational workflow for the etherification step, highlighting critical decision points.

Analytical Validation & Data Summary

Distinguishing the 1,5-isomer from the 1,3-isomer is the critical quality attribute (CQA).

Key Characterization Data (Expected)
Analytical MethodParameter1,5-Isomer (Target)1,3-Isomer (Impurity)
1H NMR (C-H) C4-H Singlet

~6.15 ppm

~5.90 ppm
NOE (NMR) InteractionStrong NOE between N-Isopropyl CH and C5-Methyl/Methylene protons.No NOE between N-Isopropyl and C3-Methyl.
13C NMR C5 ShiftDeshielded (~138-140 ppm) due to N1 proximity.Shielded (~128 ppm).
TLC (Silica) Rf ValueLower (More Polar).Higher (Less Polar).

Interpretation: The definitive proof of the 5-position substitution is the Nuclear Overhauser Effect (NOE) . Irradiating the methine proton of the isopropyl group should enhance the signal of the methylene protons (


) in the 5-position. If the substituent were at the 3-position, they would be too distant for this interaction.

Safety & Handling

  • Bromomethyl Pyrazoles: Potent alkylating agents and lachrymators. Handle only in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water.

  • Isopropyl Hydrazine: Suspected carcinogen. Avoid inhalation.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[3][4]Chemical Reviews , 111(11), 6984–7034.

  • Functionalization of Methylpyrazoles

    • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[3]Journal of Organic Chemistry , 73(6), 2412–2415.

  • Ether Synthesis Methodologies

    • Paul, S., & Gupta, M. (2004). Potassium t-butoxide mediated etherification.
  • General Pyrazole Chemistry

    • Eicher, T., & Hauptmann, S. (2003).

Sources

Exploratory

Precision Engineering of the Pyrazole Core: Synthetic Routes to 1,5-Disubstituted Architectures

Topic: Exploring the synthetic routes to 1,5-disubstituted pyrazoles Content Type: In-depth technical guide. [1] Executive Summary The 1,5-disubstituted pyrazole scaffold represents a privileged structural motif in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploring the synthetic routes to 1,5-disubstituted pyrazoles Content Type: In-depth technical guide.

[1]

Executive Summary

The 1,5-disubstituted pyrazole scaffold represents a privileged structural motif in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).[1] However, accessing this specific regioisomer is synthetically non-trivial.[1] The classical condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) typically favors the thermodynamically more stable or kinetically accessible 1,3-isomer, or yields difficult-to-separate mixtures.[1]

This guide explores the mechanistic imperatives required to invert this selectivity. We detail three distinct methodologies: Electronic-Controlled Condensation (utilizing fluorinated directing groups), Copper-Catalyzed Oxidative Cyclization (the modern "acid-free" standard), and Direct C-H Arylation (post-synthetic functionalization).[1][2]

Part 1: The Regioselectivity Paradox

The core challenge in synthesizing 1,5-disubstituted pyrazoles lies in the nucleophilic asymmetry of monosubstituted hydrazines (


).[1][2] The terminal amino group (

) is significantly more nucleophilic than the substituted nitrogen (

) due to steric accessibility and the alpha-effect.[2]

In a standard reaction with an unsymmetrical 1,3-diketone, the


 group attacks the most electrophilic carbonyl first.[1] If the steric and electronic factors are not rigorously controlled, this leads to the formation of the 1,3-isomer.[1]
Mechanism of Regiochemical Divergence

The following diagram illustrates the bifurcation point where reaction conditions and substrate electronics dictate the final isomer.

Knorr_Regioselectivity Hydrazine R-NH-NH2 (Monosubstituted Hydrazine) Attack_A Path A: NH2 attacks R1-CO (Kinetic Control / Steric) Hydrazine->Attack_A Attack_B Path B: NH2 attacks R2-CO (Electronic Control / EWG) Hydrazine->Attack_B Diketone R1-CO-CH2-CO-R2 (Unsymmetrical Diketone) Diketone->Attack_A Diketone->Attack_B Inter_A Hydrazone Intermediate A Attack_A->Inter_A Dehydration Inter_B Hydrazone Intermediate B Attack_B->Inter_B Dehydration Prod_13 1,3-Disubstituted Pyrazole (Often Major Product) Inter_A->Prod_13 Cyclization Prod_15 1,5-Disubstituted Pyrazole (Target Scaffold) Inter_B->Prod_15 Cyclization

Figure 1: Mechanistic bifurcation in Knorr Pyrazole Synthesis. Path B is required for 1,5-selectivity.[1]

Part 2: Electronic Control – The "Celecoxib" Route

The most robust method for ensuring 1,5-selectivity via condensation is the introduction of a strong electron-withdrawing group (EWG), such as a trifluoromethyl (


) moiety, on the 1,3-dicarbonyl substrate.[1]
The Mechanistic Logic

In the synthesis of Celecoxib, the substrate is 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[1][2] The carbonyl adjacent to the


 group is significantly more electrophilic than the aryl ketone. Consequently, the highly nucleophilic 

of the hydrazine attacks the

-carbonyl exclusively. This forces the substituted nitrogen (

) to close the ring at the aryl ketone, placing the aryl group at the C5 position relative to the N1 substituent.
Protocol: Synthesis of 1,5-Diaryl-3-trifluoromethylpyrazole

Based on the optimized industrial workflow for Celecoxib intermediates.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)[1][2]

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)[1][2]

  • Ethanol (Solvent)[3][4]

  • Catalytic HCl (optional, often auto-catalyzed by hydrazine salt)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the diketone in 40 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of the hydrazine hydrochloride salt. The use of the salt form helps buffer the reaction and can improve selectivity compared to the free base.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the diketone via TLC (Hexane/EtOAc 3:1).
    
  • Isolation: Cool the reaction mixture to room temperature. The 1,5-isomer typically precipitates due to its rigid symmetry and high crystallinity.[1]

  • Purification: Filter the solid. Wash with cold 50% aqueous ethanol.[2] Recrystallize from isopropanol if necessary to remove trace 1,3-isomer.[1][2]

Critical Note: If the dicarbonyl does not possess a strong EWG (e.g.,


), this method often fails, yielding 1,3-isomers.[1] For non-fluorinated substrates, use the Copper-Catalyzed method below.

Part 3: The Modern Standard – Copper-Catalyzed Oxidative Cyclization[2]

For substrates lacking strong electronic bias (e.g., synthesizing 1,5-diphenylpyrazole), the Knorr synthesis is unreliable.[1] The modern solution utilizes Copper(II)-catalyzed oxidative [3+2] cycloaddition between hydrazines and alkynes or enones.[2] This method is "acid-free" and operates under mild conditions.[2]

Mechanism: Aerobic Oxidative Coupling

This pathway avoids the competition between carbonyls entirely. It proceeds via the in-situ formation of a hydrazone, followed by a copper-mediated oxidative cyclization.[1][2]

Cu_Catalysis Start Start: Aryl Hydrazine + 1,3-Diketone/Alkyne Hydrazone In-situ Hydrazone Formation Start->Hydrazone Cu_Cat Cu(II) Catalyst (e.g., Cu(NO3)2) Coordination Cu-Coordination to Nitrogen Hydrazone->Coordination + Cu(II) Oxidation Oxidative Cyclization (C-N Bond Formation) Coordination->Oxidation O2 / Air Product 1,5-Disubstituted Pyrazole (>95% Regioselectivity) Oxidation->Product - Cu(I) Product->Cu_Cat Re-oxidation

Figure 2: Copper-catalyzed oxidative cycle for regioselective pyrazole synthesis.[1][2]

Protocol: Room Temperature Synthesis (Gosselin/Wang Method)

This protocol is superior for non-fluorinated, acid-sensitive substrates.[1][2]

Reagents:

  • 1,3-Diketone (e.g., 1,3-diphenylpropane-1,3-dione) (1.0 equiv)[1]

  • Phenylhydrazine (1.0 equiv)

  • 
     (10 mol%)
    
  • Solvent: N,N-Dimethylacetamide (DMAc) or Acetonitrile[1]

Methodology:

  • Charge: In a reaction vial, combine 1.0 mmol of 1,3-diketone and 1.0 mmol of phenylhydrazine in 3 mL of DMAc.

  • Catalyst Addition: Add 0.1 mmol (24 mg) of Copper(II) nitrate trihydrate.

  • Reaction: Stir the mixture at room temperature (

    
    ) open to the air (or under an 
    
    
    
    balloon for faster kinetics).
  • Monitoring: The reaction typically completes within 1–3 hours. The color usually shifts from blue (Cu II) to green/brown during the cycle.

  • Work-up: Dilute with water (15 mL) and extract with ethyl acetate (

    
    ).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography.
    

Why this works: The copper coordinates to the hydrazone intermediate, directing the cyclization geometrically to favor the 1,5-arrangement, effectively bypassing the thermodynamic preference for the 1,3-isomer.[1]

Part 4: C-H Activation – Post-Synthetic Arylation[1]

For highly complex scaffolds where de novo ring synthesis is impossible, Palladium-catalyzed C-H activation offers a route to functionalize the C5 position of an existing N1-substituted pyrazole.[1][2]

Protocol: Pd-Catalyzed C5-Arylation

This method installs the "5-substituent" onto a pre-formed pyrazole ring.[2]

Reagents:

  • 1-Phenyl-1H-pyrazole (1.0 equiv)[1][2]

  • Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or equivalent bulky phosphine[1][2]
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene,

    
    [1]
    

Key Insight: The N1-aryl group acts as a directing group, but C5 is also the most acidic proton on the ring (after C3/C4 differentiation), allowing for selective palladation at C5 over C3/C4 under specific conditions (Concerted Metallation-Deprotonation mechanism).[1]

Part 5: Comparative Analysis of Methods

FeatureModified Knorr (Acid)Cu-Catalyzed OxidativePd-Catalyzed C-H Activation
Primary Selectivity High (only with EWG/CF3)High (General)High (Substrate dependent)
Substrate Scope Limited (Requires

-diketones)
Broad (Diketones, Alkynes)Broad (Aryl halides)
Conditions Reflux, AcidicRoom Temp, NeutralHigh Temp, Basic
Cost LowLow/ModerateHigh (Pd catalyst)
Best For... Celecoxib analogs (

)
1,5-DiarylpyrazolesLate-stage functionalization

References

  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[1][2] Journal of Medicinal Chemistry.[2][5]

  • Gosselin, F., et al. (2004).[1] Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1][2][6][7] Synlett.[2][5][7]

  • Wang, H., et al. (2018).[1][7] Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature.[2] Synlett.[2][5][7]

  • Heller, S. T., & Natarajan, S. R. (2006).[1][7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][2][6] Organic Letters.[2][8]

  • Deng, X., & Mani, N. S. (2008).[1][9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry.[2][8][10][11]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Development for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Executive Summary This guide details the in vitro assay development cascade for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole , a lipophilic pyrazole derivative. While pyrazoles are privileged scaffolds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the in vitro assay development cascade for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole , a lipophilic pyrazole derivative. While pyrazoles are privileged scaffolds in medicinal chemistry—often serving as cores for kinase inhibitors (e.g., p38 MAPK, RET) and metabolic enzyme modulators (e.g., ADH)—this specific 1,5-disubstituted analog presents unique physicochemical challenges.

The presence of the 1-isopropyl steric handle and the 5-butoxymethyl ether side chain dictates a specific profiling strategy. This application note focuses on three critical development phases:

  • Physicochemical De-risking: Addressing the lipophilicity-driven solubility limits.

  • Metabolic Stability: Characterizing the susceptibility of the ether linkage to oxidative dealkylation.

  • Functional Potency: A representative TR-FRET protocol for kinase target engagement.

Compound Analysis & Strategic Rationale

Structural Property Relationships (SPR)

The molecule comprises a pyrazole core decorated with a hydrophobic isopropyl group at


 and a flexible butoxymethyl ether at 

.
  • Lipophilicity (cLogP ~2.5 - 3.0): The butyl and isopropyl groups significantly increase logP compared to the parent pyrazole. This necessitates Kinetic Solubility Profiling before any bioassay to avoid false negatives due to precipitation.

  • Metabolic Liability: The primary metabolic soft spot is the butoxymethyl ether . Cytochrome P450s (likely CYP3A4 or CYP2D6) can catalyze

    
    -dealkylation, leading to the formation of the corresponding alcohol or aldehyde.
    
  • Target Class: 1,5-disubstituted pyrazoles are classic bioisosteres for ATP-competitive kinase inhibitors. Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for potency determination.

Protocol 1: Kinetic Solubility by Laser Nephelometry

Objective: Determine the maximum soluble concentration in assay buffer (1% DMSO) to establish valid dosing ranges for downstream assays.

Materials
  • Compound: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (10 mM stock in 100% DMSO).

  • Buffer: PBS, pH 7.4.

  • Instrument: BMG LABTECH NEPHELOstar or equivalent laser nephelometer.

Method
  • Preparation: Prepare a serial dilution of the compound in DMSO (from 10 mM down to 0.1 mM).

  • Dispensing: Transfer 2 µL of each DMSO stock into a 96-well clear-bottom plate.

  • Dilution: Rapidly add 198 µL of PBS (pH 7.4) to each well (Final DMSO = 1%).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C to reach quasi-equilibrium.

  • Read: Measure forward light scatter (laser intensity).

  • Analysis: Plot Relative Nephelometric Units (RNU) vs. Concentration. The "solubility limit" is defined as the concentration where RNU deviates >3SD from the solvent blank.

Critical Insight: For this compound, the butoxy tail may cause micelle formation before frank precipitation. If the scatter curve is sigmoidal rather than linear-exponential, suspect critical micelle concentration (CMC) effects.

Protocol 2: Microsomal Stability (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (


) and identify if the butoxymethyl group is rapidly metabolized.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein content.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Experimental Workflow
  • Pre-Incubation:

    • Prepare a 2 µM solution of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 10 µL of NADPH regenerating system to initiate the reaction (Final Volume = 100 µL).

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS.

Data Analysis

Plot


 vs. Time.[1] The slope of the line is 

.


Expected Result: If the butoxymethyl group is labile, expect a


 min. The primary metabolite observed in MS will likely be the de-butylated alcohol (Loss of 

,

).

Protocol 3: TR-FRET Kinase Binding Assay

Objective: Determine the binding affinity (


) of the compound against a representative kinase target (e.g., p38 MAPK) using a competition binding format.
Principle

This assay uses a Europium-labeled anti-tag antibody (Donor) and an AlexaFluor 647-labeled tracer (Acceptor) that binds to the kinase active site. When the tracer is bound, FRET occurs. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole will compete with the tracer, reducing the FRET signal.

Materials
  • Kinase: Recombinant p38 MAPK (GST-tagged).

  • Tracer: Kinase Tracer 199 (AlexaFluor 647 conjugate).

  • Antibody: Eu-anti-GST Antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol
  • Compound Titration:

    • Prepare 11-point serial dilution (1:3) of the compound in 100% DMSO.

    • Transfer 100 nL to a 384-well low-volume white plate (Echo Acoustic Dispenser recommended).

  • Protein Mix Addition:

    • Prepare Kinase + Antibody mix in Assay Buffer.

    • Add 5 µL to the plate. Incubate 15 mins.

  • Tracer Addition:

    • Add 5 µL of Tracer 199 (at

      
       concentration, typically 5-10 nM).
      
  • Equilibration:

    • Incubate for 60 minutes at Room Temperature in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Europium).

    • Emission 2: 665 nm (AlexaFluor).

  • Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

Visualizations

Figure 1: Assay Development Workflow

AssayCascade Compound 5-(butoxymethyl)- 1-isopropyl-1H-pyrazole Solubility Solubility Screen (Nephelometry) Compound->Solubility Step 1 Solubility->Compound SAR: Add Polarity Stability Metabolic Stability (Microsomes) Solubility->Stability If Soluble > 10 µM Stability->Compound SAR: Block Metabolism Potency Target Potency (TR-FRET) Stability->Potency If t1/2 > 30 min Decision Lead Optimization Decision Potency->Decision IC50 Data

Caption: Figure 1. The critical path for de-risking the pyrazole lead. Solubility gates the biological assays to ensure data validity.

Figure 2: Predicted Metabolic Pathway

Metabolism Parent Parent Compound (Butoxymethyl ether) CYP CYP450 (Oxidation) Parent->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate C-Hydroxylation Metabolite1 Alcohol Metabolite (Hydroxymethyl-pyrazole) Intermediate->Metabolite1 Spontaneous Collapse Metabolite2 Butanal Intermediate->Metabolite2

Caption: Figure 2. The predicted oxidative dealkylation pathway. The butoxymethyl group is susceptible to CYP-mediated C-hydroxylation followed by hemiacetal collapse.

References

  • Fushimi, N., et al. (2013).[2] "Design, synthesis, and structure-activity relationships of a series of 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glycopyranosides substituted with novel hydrophilic groups as highly potent inhibitors of sodium glucose co-transporter 1 (SGLT1)." Bioorganic & Medicinal Chemistry, 21(3), 748-765.[2] Retrieved from [Link]

  • Sijm, M., et al. (2021).[3][4] "Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes." Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

Sources

Application

Application Note: Preclinical In Vivo Evaluation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Executive Summary & Compound Analysis 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (referred to herein as BMP-Iso ) represents a lipophilic, neutral pyrazole scaffold distinct from classic 1,5-diarylpyrazole COX-2 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

5-(butoxymethyl)-1-isopropyl-1H-pyrazole (referred to herein as BMP-Iso ) represents a lipophilic, neutral pyrazole scaffold distinct from classic 1,5-diarylpyrazole COX-2 inhibitors. Its structural features—specifically the N1-isopropyl group and the C5-butoxymethyl ether linkage —suggest a pharmacological profile optimized for membrane permeability and potential Central Nervous System (CNS) distribution.

Structural-Activity Rationale[1]
  • Lipophilicity (LogP ~2.5–3.2): The isopropyl and butyl chains confer significant lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. This makes BMP-Iso a strong candidate for neuropathic pain or central inflammatory indications (e.g., targeting TRP channels or Sigma receptors).

  • Metabolic Liability: The ether linkage (

    
    ) is a primary site for oxidative dealkylation by CYP450 enzymes (specifically CYP2D6 or CYP3A4). In vivo testing must prioritize metabolic stability assessment.
    
  • Scaffold History: 1-alkyl-5-alkoxymethyl pyrazoles are historically associated with bioisosteres of alcohol dehydrogenase inhibitors and TRP channel modulators.

Recommended Testing Hierarchy

To validate BMP-Iso as a drug candidate, we recommend a tiered in vivo approach:

  • Tier 1: Pharmacokinetics (PK) & Bioavailability (Rat).

  • Tier 2: Functional Observational Battery (Safety/CNS penetration).

  • Tier 3: Efficacy Models (Neuropathic Pain & Acute Inflammation).

Tier 1: Pharmacokinetics & Metabolic Stability[2]

Before efficacy testing, the bioavailability (


) and half-life (

) must be established to define dosing regimens. The butyl ether chain poses a risk of high first-pass metabolism.
Protocol A: Single-Dose PK Profile in Sprague-Dawley Rats

Objective: Determine plasma clearance (


), volume of distribution (

), and oral bioavailability (

).

Experimental Design:

  • Species: Male Sprague-Dawley Rats (250–300 g), surgically cannulated (jugular vein).

  • Group Size:

    
     per route (IV and PO).
    
  • Formulation:

    • IV Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

    • PO Vehicle: 0.5% Methylcellulose / 0.1% Tween 80.

  • Dosing:

    • IV: 2 mg/kg (Bolus).

    • PO: 10 mg/kg (Gavage).

Workflow:

  • Acclimation: Animals acclimated for 7 days; fasted 12h pre-dose (water ad libitum).

  • Administration: Dose administered at

    
    .
    
  • Sampling: Blood (200 µL) collected via cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 4°C, 3000g for 10 min. Plasma stored at -80°C.

  • Analysis: LC-MS/MS (MRM mode) using an internal standard (e.g., Fomepizole or Celecoxib).

Data Analysis & Acceptance Criteria: Calculate parameters using non-compartmental analysis (WinNonlin).

ParameterTarget CriteriaRationale
Bioavailability (

)

Ensures oral viability; low

suggests rapid O-dealkylation.
Clearance (

)

Liver Blood Flow
High

indicates metabolic instability of the ether.
Brain/Plasma Ratio

Confirms CNS penetration (crucial for neuropathic pain).

Tier 2: Safety & CNS Activity (Irwin Test)

Since BMP-Iso is lipophilic, off-target CNS effects (sedation, ataxia) are a risk. The Irwin Test provides a rapid "fingerprint" of CNS activity.

Protocol B: Modified Irwin Screen (Mouse)

Objective: Assess gross behavioral changes and neurotoxicity range.

Methodology:

  • Species: C57BL/6 Mice (

    
     per dose).
    
  • Doses: Vehicle, 10, 30, 100 mg/kg (IP).

  • Observation Timepoints: 15, 30, 60, 120 min post-dose.

Scoring Parameters:

  • Excitation: Hyperactivity, tail elevation, tremors.

  • Sedation: Ptosis (eyelid droop), decreased locomotor activity, loss of righting reflex.

  • Autonomic: Salivation, lacrimation, piloerection (indicates cholinergic/adrenergic interaction).

Decision Logic:

  • If Sedation at <30 mg/kg: Compound is likely a CNS depressant (check GABA/Ion channel off-targets).

  • If No Effect at 100 mg/kg: Proceed to high-dose efficacy models.

Tier 3: Efficacy Models (Indication Specific)

Given the pyrazole scaffold's prominence in inflammation and pain (TRP/COX pathways), the following models are the gold standard for validation.

Protocol C: Chronic Constriction Injury (CCI) - Neuropathic Pain

Rationale: BMP-Iso's lipophilicity suggests it can target central sensitization pathways. The CCI model mimics neuropathic pain (sciatica) and is sensitive to TRP modulators and sodium channel blockers.

Surgical Procedure:

  • Anesthesia: Isoflurane (2-3%).

  • Exposure: Expose the common sciatic nerve at the mid-thigh level.

  • Ligation: Loosely tie 4 ligatures (chromic gut 4-0) around the nerve with ~1mm spacing. Critical: Do not arrest blood flow; constriction should only induce edema.

  • Recovery: Allow 7–14 days for hyperalgesia to develop.

Testing Regimen:

  • Groups: Vehicle, BMP-Iso (10, 30 mg/kg PO), Gabapentin (Positive Control, 100 mg/kg).

  • Readout: Von Frey Filaments (Mechanical Allodynia).

    • Apply filaments of increasing stiffness to the plantar surface of the hind paw.

    • Record the withdrawal threshold (g).

Expected Outcome: Significant reversal of allodynia (increase in withdrawal threshold) at 30 mg/kg indicates efficacy in neuropathic pain.

Protocol D: Carrageenan-Induced Paw Edema (Acute Inflammation)[3]

Rationale: To determine if BMP-Iso possesses peripheral anti-inflammatory activity (COX/LOX inhibition).

Methodology:

  • Pre-treatment: Administer BMP-Iso (PO) 1 hour prior to induction.

  • Induction: Inject 100 µL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 1, 3, and 5 hours post-injection.

Data Visualization (Graphviz):

The following diagram illustrates the decision tree for progressing BMP-Iso through these models.

Preclinical_Workflow Start Compound: BMP-Iso (Synthesis & Purity >98%) PK_Study Tier 1: PK & Metabolism (Rat IV/PO) Start->PK_Study Bioavail_Check Bioavailability > 30%? PK_Study->Bioavail_Check Formulation_Opt Optimize Formulation (Micronization / Lipid carrier) Bioavail_Check->Formulation_Opt No Safety_Screen Tier 2: Irwin Test (CNS Safety) Bioavail_Check->Safety_Screen Yes Formulation_Opt->PK_Study CNS_Penetration CNS Side Effects? Safety_Screen->CNS_Penetration Indication_Select Select Efficacy Model CNS_Penetration->Indication_Select No (Clean Profile) CNS_Penetration->Indication_Select Yes (Sedation) -> Limit Dose Model_Pain Neuropathic Pain (CCI Model) Target: Central Sensitization Indication_Select->Model_Pain If High Brain/Plasma Ratio Model_Inflam Acute Inflammation (Carrageenan Model) Target: Peripheral Edema Indication_Select->Model_Inflam If Low Brain/Plasma Ratio Go_NoGo Lead Candidate Selection Model_Pain->Go_NoGo Model_Inflam->Go_NoGo

Caption: Decision matrix for BMP-Iso development. Progression relies on PK thresholds and CNS safety profiles determining the appropriate efficacy model.

References

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. Link

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222-257. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: pharmacokinetics and safety of pyrazole derivatives. Current Drug Metabolism, 6(3), 161-225. Link

Method

Analytical methods for the quantification of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in biological samples

Application Note & Protocols: Analytical Methods for the Quantification of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in Biological Samples Abstract This document provides a comprehensive guide to the quantitative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: Analytical Methods for the Quantification of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in Biological Samples

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, a novel small molecule investigational drug, in biological matrices. Accurate quantification of therapeutic agents in biological fluids is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies, underpinning critical decisions in drug development.[1][2] This guide details two robust, validated analytical methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for regulatory submission, and a versatile High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine screening applications. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for sample preparation, instrument operation, and data analysis, all grounded in established bioanalytical principles and regulatory standards.

Introduction: The Need for Robust Bioanalysis

5-(butoxymethyl)-1-isopropyl-1H-pyrazole is a heterocyclic compound under investigation for its therapeutic potential. To understand its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable method for its quantification in complex biological matrices like plasma and urine is essential.[2][3] The development and validation of such methods must adhere to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability for clinical and non-clinical decision-making.[1][4][5][6]

This application note presents two distinct yet complementary analytical approaches. The primary method utilizes LC-MS/MS, which is widely regarded as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and specificity.[2][7][8] The secondary method employs HPLC-UV, a more accessible technique suitable for higher concentration samples or when mass spectrometry is not available.[9][10]

Method 1: High-Sensitivity Quantification by LC-MS/MS

Principle

This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2][11] After extraction from the biological matrix, the analyte and an internal standard (IS) are separated on a reversed-phase C18 column. The compounds are then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][11] MRM allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition, which drastically reduces background noise and enhances sensitivity.[2]

Materials and Reagents
  • Analytes: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (reference standard), 5-(butoxymethyl)-1-isopropyl-1H-pyrazole-d7 (Internal Standard).

  • Biological Matrix: Human Plasma (K2EDTA).

  • Reagents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (Optima LC/MS Grade), Deionized Water (18.2 MΩ·cm).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well protein precipitation plates[12], 96-well collection plates.

Experimental Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup, particularly for early-stage discovery and high-throughput applications.[13] It involves adding a water-miscible organic solvent to the plasma sample, which denatures and precipitates the proteins.

Step-by-Step Procedure:

  • Sample Aliquoting: Aliquot 50 µL of plasma sample, calibration standards, or quality control (QC) samples into a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of the d7-analog in 50:50 acetonitrile:water) to each well.

  • Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well. The 4:1 ratio of solvent to plasma ensures efficient protein removal.[12]

  • Mixing: Cover the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean 96-well collection plate for analysis, avoiding disturbance of the protein pellet.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Instrumental Conditions
Parameter Condition
LC System Shimadzu Nexera X2 or equivalent UHPLC system[9]
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, linear gradient to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate for 1.0 min.
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad™ 5500)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 197.3 → 97.1 (Quantifier), 197.3 → 125.2 (Qualifier) IS (d7-analog): 204.3 → 104.1
Source Temperature 550°C
IonSpray Voltage 5500 V
Data Analysis and Acceptance Criteria
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: For a run to be accepted, at least 75% of the QC samples must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[14]

Method 2: Quantification by Solid-Phase Extraction (SPE) and HPLC-UV

Principle

This method is designed for applications where higher sample purity is required or when an LC-MS/MS system is unavailable. Solid-Phase Extraction (SPE) provides a more thorough cleanup than protein precipitation by removing salts, phospholipids, and other matrix components that can interfere with analysis.[15][16][17] Following extraction, the analyte is separated by HPLC and quantified using a UV detector set to a wavelength of maximum absorbance for the pyrazole ring system.

Materials and Reagents
  • Analytes & Matrix: As described in Method 1. An appropriate structural analog can be used as an internal standard if a deuterated version is not available.

  • Reagents: In addition to those in Method 1: Methanol (HPLC Grade), Phosphoric Acid.

  • Consumables: SPE cartridges (e.g., Mixed-Mode Cation Exchange, or Reversed-Phase Polymeric).[17]

Experimental Protocol: Solid-Phase Extraction

SPE is a multi-step process involving conditioning, loading, washing, and eluting.[17][18] The choice of sorbent depends on the physicochemical properties of the analyte. For our moderately lipophilic, basic pyrazole compound, a mixed-mode sorbent combining reversed-phase and ion-exchange properties is ideal for high selectivity.[17]

Step-by-Step Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent for optimal analyte retention.[17]

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Sample Loading: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% acetonitrile in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube. The basic modifier neutralizes the analyte, disrupting its ionic interaction with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile).

  • Injection: Inject 20 µL onto the HPLC-UV system.

Instrumental Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent system with a UV detector.
Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Isocratic/Gradient 60% A / 40% B (Isocratic)
Column Temperature 35°C
Detection UV at 230 nm (hypothetical wavelength of max absorbance)

Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be fully validated according to regulatory guidelines.[1][4][6][14] Validation demonstrates that the method is accurate, precise, and reproducible for the analysis of study samples.[1]

Key Validation Parameters

The validation process assesses the following key parameters as defined by the FDA and ICH M10 guidelines:[4][19]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true nominal value.

  • Precision: The degree of scatter between a series of measurements (expressed as %CV).

  • Calibration Curve and Linearity: The relationship between instrument response and known concentrations of the analyte.

  • Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[20]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[21]

Summary of Acceptance Criteria & Typical Results

The following table summarizes the typical acceptance criteria for a validated bioanalytical method and provides hypothetical performance data for the LC-MS/MS method described.

Parameter Acceptance Criteria (FDA/ICH M10) Hypothetical LC-MS/MS Method Performance
Calibration Curve (r²) ≥ 0.990.998
Linearity Range Defined by the validated curve0.1 - 100 ng/mL
Accuracy (Mean % Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to +8.5%
Precision (Intra- & Inter-Assay %CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; must meet accuracy/precision criteria0.1 ng/mL
Recovery (%) Consistent and reproducible (no set value)85-95%
Matrix Factor (IS-Normalized) CV ≤ 15% across different lots of matrix6.8%
Stability (Freeze-Thaw, Bench-Top, etc.) Mean concentration within ±15% of baselinePassed (e.g., stable for 3 freeze-thaw cycles)

Visual Workflows

LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Aliquot 50 µL Plasma s2 Spike Internal Standard s1->s2 s3 Add 200 µL Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex 2 min s3->s4 s5 Centrifuge 10 min @ 4000 x g s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject 5 µL onto UHPLC System s6->a1 a2 C18 Column Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve (Weighted Linear Regression) d2->d3 d4 Quantify Unknowns & Report d3->d4

Caption: Workflow for LC-MS/MS quantification.

Sample Preparation Method Comparison

SamplePrep_Comparison cluster_ppt Method A: Protein Precipitation cluster_spe Method B: Solid-Phase Extraction (SPE) start Plasma Sample ppt1 Add Organic Solvent start->ppt1 spe1 Condition & Equilibrate Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Inject Supernatant ppt2->ppt3 ppt_result Fast, High Throughput Higher Matrix Effects ppt3->ppt_result spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe_result Cleaner Extract, Lower Matrix Effects More Time Consuming spe5->spe_result

Caption: Comparison of sample preparation techniques.

Conclusion

The choice between the LC-MS/MS and HPLC-UV methods described herein will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method offers the highest sensitivity and selectivity, making it the preferred choice for regulatory studies requiring low limits of quantification. The HPLC-UV method, when paired with an effective cleanup technique like SPE, provides a reliable and robust alternative for applications where analyte concentrations are higher. Both methods, when properly validated, will yield accurate and precise data crucial for advancing the development of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS. [Link]

  • European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. [Link]

  • An Introduction to Solid Phase Extraction (SPE). (2017). Bio-Analysis Centre. [Link]

  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? (2012). ResearchGate. [Link]

  • Chloroform-methanol extraction of proteins. (2015). The Drummond Lab. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry. (2015). American Association for Clinical Chemistry. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • Preparing Whole Cell Protein Extracts for LC/MS Analysis. (n.d.). UTHSC. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). Springer. [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). MDPI. [Link]

  • Liquid chromatography–tandem mass spectrometry methods for clinical quantitation of antibiotics. (2025). Taylor & Francis. [Link]

  • Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics. (2025). PubMed. [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016). Future Science. [Link]

  • HPLC UV and Fluorescence Detection Solutions. (n.d.). KCAS Bio. [Link]

  • Solid-Phase Extraction (SPE). (2024). Veeprho. [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012). New Food Magazine. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. [Link]

  • Quantitative analysis of small molecules in biological samples. (n.d.). University of Alabama at Birmingham. [Link]

  • HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. (2010). Longdom Publishing. [Link]

  • HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. (2026). ResearchGate. [Link]

  • Applications of High-Performance Liquid Chromatography (HPLC) in Biological Sample Analysis. (n.d.). MDPI. [Link]

Sources

Application

Application Note: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in Non-Small Cell Lung Cancer (NSCLC) Research

This guide details the application of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole as a specialized scaffold in Non-Small Cell Lung Cancer (NSCLC) research, specifically focusing on the development of RET (Rearranged during...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole as a specialized scaffold in Non-Small Cell Lung Cancer (NSCLC) research, specifically focusing on the development of RET (Rearranged during Transfection) kinase inhibitors .

Introduction & Scientific Context

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). In the context of Non-Small Cell Lung Cancer (NSCLC) , oncogenic fusions of the RET receptor tyrosine kinase (e.g., KIF5B-RET) are critical therapeutic targets.

5-(butoxymethyl)-1-isopropyl-1H-pyrazole represents a strategic building block for "Fragment-Based Drug Discovery" (FBDD) and "Lead Optimization" campaigns. Its unique substitution pattern offers two distinct advantages:

  • 1-Isopropyl Group: Provides optimal steric bulk to fill the hydrophobic pocket near the ATP-binding site (gatekeeper region), a proven feature in RET selectivity.

  • 5-Butoxymethyl Moiety: Acts as a lipophilic handle that can interact with the solvent-front region or hydrophobic back-cleft of the kinase domain, potentially improving membrane permeability and potency compared to standard methyl/ethyl analogs.

This guide outlines the protocol for utilizing this scaffold to synthesize and evaluate a library of potential RET inhibitors.

Mechanism of Action & Rationale

The Target: RET Kinase in NSCLC

Constitutive activation of RET kinase drives tumorigenesis via downstream signaling pathways, primarily RAS/MAPK (proliferation) and PI3K/AKT (survival). Small-molecule inhibitors must compete with ATP for the binding cleft.

The Scaffold's Role

The 5-(butoxymethyl)-1-isopropyl-1H-pyrazole core functions as the "Hinge Binder" or the "Scaffold Core" .

  • Binding Mode: The pyrazole nitrogens (or attached groups at C4) typically form hydrogen bonds with the kinase hinge region (e.g., residues E735/A737 in RET).

  • Structural Logic: The C4 position is the primary vector for extending the molecule into the ribose pocket, while the C5-butoxymethyl group modulates physicochemical properties (LogP) and steric fit.

Pathway Visualization

The following diagram illustrates the RET signaling cascade and the intervention point of the pyrazole-based inhibitor.

RET_Pathway RET RET Fusion Protein (Target) RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates Inhibitor Pyrazole Inhibitor (5-butoxymethyl-1-isopropyl...) Inhibitor->RET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Caption: Schematic of the RET signaling pathway in NSCLC. The pyrazole inhibitor blocks ATP binding, halting downstream RAS/MAPK and PI3K/AKT signaling.

Experimental Protocol: Synthesis & Evaluation

Objective: Synthesize a 4-sulfonamide or 4-carboxamide derivative of the scaffold and evaluate its IC50 against RET kinase.

Phase A: Chemical Synthesis (Lead Generation)

Starting Material: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole.[1] Target Intermediate: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride (Core Electrophile).[2]

Step-by-Step Synthesis Workflow:
  • Chlorosulfonation (Activation):

    • Reagents: Chlorosulfonic acid (

      
      ), Thionyl chloride (
      
      
      
      ).
    • Procedure: Dissolve 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (1.0 eq) in DCM at 0°C. Add Chlorosulfonic acid (3.0 eq) dropwise. Reflux at 60°C for 2 hours.

    • Mechanism: Electrophilic aromatic substitution at the C4 position (most reactive site).

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The product (sulfonyl chloride) is less polar.

    • Workup: Quench on ice, extract with DCM. Caution: Sulfonyl chlorides are moisture sensitive.

  • Coupling (Library Expansion):

    • Reagents: Diverse amines (

      
      ) (e.g., aminopyridines, anilines for hinge binding), Pyridine (base).
      
    • Procedure: To the sulfonyl chloride (1.0 eq) in THF, add the amine (1.1 eq) and Pyridine (2.0 eq). Stir at RT for 4-12 hours.

    • Outcome: Formation of the Sulfonamide bond.

  • Purification:

    • Flash Column Chromatography (Silica gel, MeOH/DCM gradient).

    • Verify structure via 1H-NMR (Look for isopropyl septet at ~4.5 ppm, butoxymethyl signals, and sulfonamide NH).

Phase B: Biological Evaluation (RET Kinase Assay)

Objective: Determine the biochemical potency (


) of the synthesized analogs.
Reagents & Setup:
  • Enzyme: Recombinant human RET kinase domain (active).

  • Substrate: Peptide substrate (e.g., IGF1Rtide).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or HTRF®.

  • Control: Cabozantinib or Vandetanib (Known RET inhibitors).

Assay Protocol:
  • Preparation: Prepare 3x serial dilutions of the pyrazole compounds in DMSO (Top conc: 10 µM).

  • Incubation: Mix RET enzyme, peptide substrate, and compound in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Reaction Start: Add ATP (at

    
     concentration, typically 10-50 µM). Incubate at RT for 60 mins.
    
  • Termination: Add ADP-Glo Reagent to deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to light). Read Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate

    
    .
    

Data Presentation & Analysis

For a robust study, compare your novel "Butoxymethyl" analogs against standard "Methyl" analogs to justify the modification.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data

Compound IDR-Group (C4 Position)C5-SubstituentRET IC50 (nM)ClogPPermeability (Papp)
Ctrl-1 4-aminopyridineMethyl452.1Moderate
Target-A 4-aminopyridineButoxymethyl 12 3.4 High
Target-B 3-fluoroanilineButoxymethyl 1504.1High
Ref (Cabo) (Cabozantinib)-5--

Interpretation: If Target-A shows lower IC50 than Ctrl-1, the butoxymethyl group likely accesses an auxiliary hydrophobic pocket, enhancing binding affinity.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Step1 Step 1: Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter Intermediate: Sulfonyl Chloride Step1->Inter Step2 Step 2: Amine Coupling (R-NH2, Pyridine) Inter->Step2 Final Final Product: RET Inhibitor Candidate Step2->Final Assay Validation: Kinase Assay (IC50) Final->Assay

Caption: Synthetic pathway for converting the pyrazole scaffold into a bioactive kinase inhibitor.

References

  • Yoon, H., et al. (2017). "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor."[3] European Journal of Medicinal Chemistry.

  • Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[4] New Journal of Chemistry. (Review of pyrazole pharmacophores in oncology).

  • PubChem Compound Summary. "1-Isopropyl-1H-pyrazole derivatives." National Center for Biotechnology Information.

Sources

Method

Protocol for assessing the anti-inflammatory properties of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Executive Summary & Compound Profile Compound: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Class: 1,5-Disubstituted Pyrazole Derivative Target Indication: Acute and Chronic Inflammatory Disorders This protocol outlines the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Class: 1,5-Disubstituted Pyrazole Derivative Target Indication: Acute and Chronic Inflammatory Disorders

This protocol outlines the comprehensive assessment of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole , a specific New Chemical Entity (NCE) designed with a lipophilic butoxymethyl side chain and a steric isopropyl group. Based on Structure-Activity Relationship (SAR) data of the pyrazole scaffold (e.g., Celecoxib, Rimonabant), this substitution pattern suggests high affinity for hydrophobic binding pockets found in Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes.

This guide moves beyond generic screening, providing a causal, mechanistic workflow to validate the compound as a dual-pathway inhibitor or a selective cytokine modulator.

Chemical Handling & Solubilization
  • Lipophilicity Warning: The butoxymethyl and isopropyl moieties significantly increase logP. Aqueous solubility will be low.

  • Stock Preparation: Dissolve in 100% DMSO to a stock concentration of 10-50 mM.

  • Working Solution: Dilute in cell culture media or buffer; ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the assessment, serving as a "Go/No-Go" decision tree for the researcher.

AssessmentCascade Start Compound: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Phase1 Phase 1: Target Engagement (Cell-Free) Start->Phase1 COX_Assay COX-1 vs COX-2 Inhibition (Selectivity Ratio) Phase1->COX_Assay LOX_Assay 5-LOX Enzymatic Assay Phase1->LOX_Assay Decision1 Selectivity Index > 10? COX_Assay->Decision1 Decision1->Start No (Redesign) Phase2 Phase 2: Cellular Efficacy (In Vitro) Decision1->Phase2 Yes (Proceed) NO_Assay Nitric Oxide (Griess Assay) RAW 264.7 Cells Phase2->NO_Assay Cytokine_ELISA Cytokine Profiling (TNF-α, IL-6, IL-1β) Phase2->Cytokine_ELISA Phase3 Phase 3: Mechanism of Action NO_Assay->Phase3 NFkB_Blot NF-κB Translocation (Western Blot/Immunofluorescence) Phase3->NFkB_Blot InVivo Phase 4: In Vivo Proof of Concept (Carrageenan Paw Edema) NFkB_Blot->InVivo

Caption: Step-wise preclinical evaluation cascade ensuring target selectivity before advancing to complex in vivo models.

Phase 1: Enzymatic Selectivity (Cell-Free)

Objective: Determine if the compound acts as a classic NSAID (COX inhibitor) and assess its safety profile via COX-2 selectivity.[1]

Protocol: COX-1/COX-2 Inhibition Assay

Pyrazoles are historically famous for COX-2 selectivity.[2] The isopropyl group at N1 is critical for fitting into the larger hydrophobic side pocket of COX-2, which COX-1 lacks.

  • Reagents: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes; Arachidonic Acid (substrate); Colorimetric peroxidase substrate (TMPD).

  • Procedure:

    • Incubate enzyme with test compound (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Initiate reaction with Arachidonic Acid (100 µM) and TMPD.

    • Measure absorbance at 590 nm after 5 minutes.

  • Data Analysis:

    • Calculate IC50 for both isozymes.[3]

    • Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2) .

    • Success Criteria: SI > 50 indicates reduced risk of gastric side effects.

Phase 2: Cellular Anti-Inflammatory Activity

Objective: Validate efficacy in a physiological environment using LPS-stimulated Macrophages (RAW 264.7).

Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

This assay is the "Gold Standard" for rapid anti-inflammatory screening.

  • Cell Seeding: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in 96-well plates. Adhere for 24h.

  • Treatment:

    • Pre-treat with 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (1, 10, 50 µM) for 1 hour.

    • Control: Dexamethasone (1 µM) or Celecoxib (10 µM).

    • Stimulate with LPS (1 µg/mL) for 24 hours.[4]

  • Measurement:

    • Mix 100 µL culture supernatant with 100 µL Griess Reagent (1:1 Sulfanilamide and NED solution).

    • Incubate 10 mins in dark.

    • Read Absorbance at 540 nm.

  • Causality Check: Perform an MTT assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cytotoxicity.

Data Reporting Template
Concentration (µM)NO Production (%)Cell Viability (%)Interpretation
Vehicle + LPS100%98%Baseline Inflammation
Compound (10 µM) TBD >90% Valid Hit
Compound (50 µM)TBD<70%Cytotoxic Artifact
Celecoxib (10 µM)45%95%Positive Control

Phase 3: Mechanistic Elucidation (Signaling Pathways)

Objective: Confirm if the compound suppresses the NF-κB pathway, the master regulator of inflammation targeted by pyrazoles.

Pathway Visualization

The diagram below maps the expected intervention point of the pyrazole derivative.

SignalingPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65) IkB->NFkB Degradation releases p65 Nucleus Nucleus NFkB->Nucleus Translocation Cytokines TNF-α, IL-6, COX-2 Nucleus->Cytokines Transcription Compound 5-(butoxymethyl)- 1-isopropyl-1H-pyrazole Compound->IKK Potential Blockade

Caption: Hypothesized mechanism: Inhibition of IKK prevents IκBα degradation, blocking NF-κB translocation.

Protocol: Western Blot for IκBα Degradation
  • Lysate Prep: Treat RAW 264.7 cells as described in Phase 2. Harvest cytoplasmic and nuclear fractions separately.

  • Targets:

    • Cytosolic: IκBα (Should degrade with LPS; compound should preserve it).

    • Nuclear: NF-κB p65 (Should increase with LPS; compound should reduce it).

  • Normalization: Use β-actin (cytosol) and Lamin B1 (nucleus) as loading controls.

Phase 4: In Vivo Validation (Acute Model)

Objective: Assess bioavailability and systemic anti-inflammatory efficacy.

Protocol: Carrageenan-Induced Paw Edema (Rat/Mouse)

This model is highly sensitive to COX inhibitors and appropriate for lipophilic pyrazoles.

  • Animals: Wistar rats (150-200g), n=6 per group.

  • Administration:

    • Group 1: Vehicle (1% CMC or Tween-80).

    • Group 2: Indomethacin (10 mg/kg, p.o.) - Standard.

    • Group 3: Test Compound (10, 30, 100 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    • % Inhibition =

      
      
      
    • Where

      
       is mean edema of control and 
      
      
      
      is mean edema of treated group.

References

  • BenchChem. (2025).[4] A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives. BenchChem Application Notes.[4] Link

  • Nermeen Ali, et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. News-Medical (ELRIG Drug Discovery). Link

  • PubChem. (2025).[6][7] Compound Summary: 1-Isopropyl-1H-pyrazole.[6] National Library of Medicine.[7] Link

  • Encyclopedia MDPI. (2023).[2] Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[2] Encyclopedia.pub. Link

Sources

Application

The Pyrazole Scaffold as a Versatile Chemical Probe: Application Notes for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Prominence of the Pyrazole Nucleus in Chemical Biology The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Prominence of the Pyrazole Nucleus in Chemical Biology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology.[1][2][3] Its unique electronic and steric properties, which can be readily modulated through synthetic chemistry, have established it as a "privileged structure."[1][4] This versatility has led to the development of numerous FDA-approved drugs and a vast array of biologically active molecules with applications ranging from oncology to neurobiology.[2][5][6]

More recently, the pyrazole scaffold has gained significant traction as a powerful tool in the development of chemical probes.[7][8][9] These probes are essential for dissecting complex biological processes, identifying novel drug targets, and validating the mechanism of action of therapeutic candidates. The inherent properties of pyrazoles, such as their ability to engage in various non-covalent interactions and their favorable photophysical characteristics, make them ideal starting points for the design of fluorescent sensors, affinity-based probes, and other molecular tools for biological exploration.[7][8]

This document provides detailed application notes and protocols for the use of a novel pyrazole derivative, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole , as a chemical probe for target identification and validation. While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest its potential to interact with a range of biological macromolecules. The protocols outlined herein provide a comprehensive workflow for researchers, scientists, and drug development professionals to explore the utility of this and similar pyrazole-based compounds.

I. Overview of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Structure:

Key Structural Features and Hypothesized Utility:

  • 1-Isopropyl Group: This bulky, hydrophobic group can influence the compound's solubility and steric interactions with target proteins, potentially driving binding to hydrophobic pockets.

  • 5-Butoxymethyl Group: The ether linkage and the butyl chain introduce a degree of flexibility and hydrophobicity, which could be critical for orienting the molecule within a binding site and establishing favorable van der Waals interactions.

  • Pyrazole Core: The aromatic pyrazole ring can participate in π-stacking interactions and hydrogen bonding (via the N2 nitrogen as a hydrogen bond acceptor), contributing to binding affinity and specificity.[2]

Given these features, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is a promising candidate for probing a variety of protein classes, including enzymes (e.g., kinases, proteases) and receptors that possess well-defined binding pockets.

II. Experimental Workflow for Target Identification and Validation

The following workflow provides a systematic approach to identifying the cellular targets of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole and validating its on-target activity.

workflow cluster_0 Phase 1: Initial Screening & Target Hypothesis Generation cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: In Vitro & Cellular Activity Confirmation phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) target_hypothesis Target Hypothesis Generation (e.g., Affinity Chromatography) phenotypic_screening->target_hypothesis cetsa Cellular Thermal Shift Assay (CETSA) target_hypothesis->cetsa pull_down Affinity Pull-Down & Mass Spectrometry cetsa->pull_down biochemical_assay Biochemical/Enzymatic Assay pull_down->biochemical_assay cellular_assay Cellular Target Engagement Assay biochemical_assay->cellular_assay

Figure 1: A generalized workflow for the identification and validation of cellular targets for a novel chemical probe.

III. Detailed Protocols

Protocol 1: Phenotypic Screening - Cell Viability Assay (MTT Assay)

This initial screen aims to determine the cytotoxic or cytostatic effects of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole on various cancer cell lines, providing a basis for further investigation.[10]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Parameter Description
Cell Lines HCT116 (colon), MCF-7 (breast), A549 (lung)
Compound Concentration Range 0.1 µM to 100 µM
Incubation Time 48 hours
Endpoint Cell Viability (Absorbance at 570 nm)
Protocol 2: Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Selected cell line exhibiting sensitivity to the compound

  • 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

  • PBS with protease inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the hypothesized target protein

Procedure:

  • Cell Treatment: Treat cultured cells with 5-(butoxymethyl)-1-isopropyl-1H-pyrazole or vehicle (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

cetsa_workflow start Treat cells with compound or vehicle harvest Harvest and lyse cells start->harvest heat Heat lysate to various temperatures harvest->heat centrifuge Centrifuge to separate soluble and precipitated proteins heat->centrifuge western_blot Analyze soluble fraction by Western Blot centrifuge->western_blot analysis Generate and compare melting curves western_blot->analysis

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Target Identification - Affinity Pull-Down and Mass Spectrometry

To identify unknown targets, an affinity-based approach can be employed. This involves immobilizing a derivative of the chemical probe on a solid support to capture its binding partners from a cell lysate.

Materials:

  • A derivative of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole with a linker for immobilization (e.g., a terminal alkyne for click chemistry)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometry-compatible reagents

Procedure:

  • Probe Immobilization: Covalently attach the linker-modified pyrazole derivative to the affinity resin.

  • Lysate Incubation: Incubate the immobilized probe with cell lysate to allow for protein binding.

  • Washing: Wash the resin extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a suitable elution buffer (e.g., high salt, low pH, or by competition with the free compound).

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the probe compared to a control resin.

IV. Concluding Remarks

5-(butoxymethyl)-1-isopropyl-1H-pyrazole represents a promising starting point for the development of a chemical probe to investigate cellular pathways and identify novel therapeutic targets. The protocols detailed in this application note provide a robust framework for its initial characterization and subsequent target deconvolution. The versatility of the pyrazole scaffold suggests that further synthetic modifications of this compound could lead to the development of even more potent and selective probes for a wide range of biological applications.

V. References

  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances.

  • (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC.

  • (2025). A mini review: highly sensitive and selective pyrazole/pyrazoline fluorescent probes for detection of Hg2+ ions in aqueous medium. Taylor & Francis.

  • (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

  • (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

  • (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

  • (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.

  • (2011). Pyrazole: A Versatile Moiety. International Journal of ChemTech Research.

  • (2014). Current status of pyrazole and its biological activities. PMC.

  • (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

  • (2025). Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the reaction conditions for the synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis.

Introduction

The synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a two-step synthetic route, starting from the commercially available intermediate, (1-isopropyl-1H-pyrazol-5-yl)methanol. The key transformation is an O-alkylation via the Williamson ether synthesis. While this is a classic and robust reaction, challenges can arise, particularly when working with heterocyclic substrates. This resource provides practical, field-proven insights to navigate these challenges effectively.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

  • Formation of the Pyrazole Core : This guide assumes the starting material is the commercially available (1-isopropyl-1H-pyrazol-5-yl)methanol. This precursor is typically synthesized by the condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent.

  • Etherification : The hydroxyl group of (1-isopropyl-1H-pyrazol-5-yl)methanol is alkylated using a suitable butyl-containing electrophile, such as butyl bromide, under basic conditions to form the desired butoxymethyl ether. This step is a classical Williamson ether synthesis.[1][2]

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, providing causative explanations and actionable solutions.

Part 1: Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is an SN2 reaction where an alkoxide reacts with a primary alkyl halide.[1][2] For the synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, the alkoxide of (1-isopropyl-1H-pyrazol-5-yl)methanol is reacted with a butyl halide.

Q1: My etherification reaction has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this Williamson ether synthesis are common and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Alcohol: The first step is the quantitative formation of the alkoxide. If the base is not strong enough or is not used in sufficient excess, unreacted alcohol will remain, leading to lower conversion.

    • Causality: The pKa of the hydroxyl proton in (1-isopropyl-1H-pyrazol-5-yl)methanol needs to be overcome by the base. While it is a primary alcohol, the heterocyclic ring can influence its acidity.

    • Solution: Use a strong base like sodium hydride (NaH).[3] NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[4] Ensure you are using at least 1.1 to 1.5 equivalents of NaH relative to the alcohol.

  • Competing E2 Elimination: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially if there is any steric hindrance, to form an alkene byproduct (1-butene in this case).[5]

    • Causality: The SN2 and E2 pathways are competitive. Higher reaction temperatures favor the elimination pathway, which has a higher activation energy.[5]

    • Solution:

      • Temperature Control: Maintain a low to moderate reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature or slightly above (e.g., 40-50 °C). Avoid high temperatures.

      • Choice of Alkyl Halide: Use a primary alkyl halide with a good leaving group. Butyl bromide or butyl iodide are preferred over butyl chloride.

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can significantly impact the reaction.

    • Causality: Water in the solvent will quench the sodium hydride and the alkoxide, reducing the amount of active nucleophile. Impurities in the starting alcohol or alkyl halide can lead to side reactions.

    • Solution: Use anhydrous solvents (e.g., dry THF or DMF).[3] Ensure the purity of (1-isopropyl-1H-pyrazol-5-yl)methanol and the butyl halide.

  • Atmospheric Moisture: Sodium hydride reacts violently with water.

    • Causality: Exposure to atmospheric moisture will consume the NaH.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of a significant amount of 1-butene as a byproduct. How can I minimize this?

A2: The formation of 1-butene is a clear indication of a competing E2 elimination reaction.[5]

  • Causality: The alkoxide is acting as a base rather than a nucleophile. This is often exacerbated by steric hindrance or high temperatures.

  • Solutions:

    • Lower the Reaction Temperature: This is the most effective way to favor the SN2 pathway over E2.

    • Use a Less Hindered Base (if not using NaH): While NaH is ideal, if you are using other alkoxide bases, ensure they are not excessively bulky.

    • Slow Addition of Alkyl Halide: Adding the butyl halide dropwise to the solution of the alkoxide can help maintain a low concentration of the electrophile and control the reaction temperature.

Q3: The reaction seems to be very slow or does not go to completion. What can I do?

A3: A sluggish reaction can be due to several factors related to reactivity and conditions.

  • Causality:

    • Insufficient activation of the alcohol (incomplete deprotonation).

    • Poor leaving group on the alkylating agent.

    • Low reaction temperature leading to a slow reaction rate.

  • Solutions:

    • Confirm Alkoxide Formation: Ensure complete deprotonation by allowing sufficient time for the alcohol to react with the base (e.g., stirring for 30-60 minutes after adding NaH) before adding the alkyl halide.

    • Use a Better Leaving Group: If using butyl bromide, consider switching to butyl iodide, as iodide is a better leaving group. You can also add a catalytic amount of sodium iodide (NaI) to the reaction with butyl bromide to generate the more reactive butyl iodide in situ.

    • Gently Increase Temperature: If the reaction is clean but slow at room temperature, you can gently heat the reaction mixture (e.g., to 40-60 °C) while carefully monitoring for the formation of elimination byproducts by TLC.

    • Solvent Choice: A polar aprotic solvent like DMF can accelerate SN2 reactions.[3]

Part 2: Purification and Characterization

Q4: I am having difficulty purifying the final product, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole. What are the recommended methods?

A4: Purification of pyrazole derivatives often requires a combination of techniques.

  • Work-up Procedure:

    • After the reaction is complete, quench the excess NaH carefully by slowly adding a protic solvent like isopropanol or ethanol at 0 °C, followed by water.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine to remove any remaining inorganic salts and DMF (if used).

  • Column Chromatography: This is the most effective method for separating the desired ether from unreacted alcohol and any byproducts.[6][7]

    • Stationary Phase: Silica gel is commonly used.[7]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The starting alcohol will be more polar and elute later than the ether product. Monitor the fractions by TLC.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for further purification.[6]

    • Solvent Screening: Test various solvents and solvent systems (e.g., hexanes, ethyl acetate/hexanes, ethanol/water) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures.

Q5: My purified product is a colored oil/solid. How can I decolorize it?

A5: A colored product suggests the presence of minor, often highly conjugated, impurities.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite.[6] The charcoal will adsorb many colored impurities.

    • Silica Gel Plug: Dissolve the product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel in a pipette or small column. The more polar colored impurities will often be retained on the silica.[6]

Q6: How can I confirm the structure of my synthesized 5-(butoxymethyl)-1-isopropyl-1H-pyrazole?

A6: Spectroscopic methods are essential for structure elucidation.

  • ¹H NMR: The proton NMR spectrum will be the most informative. Key signals to look for include:

    • A septet for the isopropyl methine proton and a doublet for the isopropyl methyl protons.

    • Two singlets or doublets for the pyrazole ring protons.

    • A singlet for the -O-CH₂- protons of the butoxymethyl group.

    • A triplet for the terminal methyl group of the butyl chain and multiplets for the other methylene groups.

    • The disappearance of the hydroxyl proton signal from the starting material.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the different carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. Look for the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.

Experimental Protocols

Protocol 1: Synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq)[8]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromobutane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF (or DMF) to the flask.

  • Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Dissolve (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water. Add ethyl acetate and water to the flask and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with water and then brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Parameter Recommended Value/Condition Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.[3][4]
Solvent Anhydrous THF or DMFPolar aprotic solvents that are suitable for SN2 reactions.[3]
Alkylating Agent 1-Bromobutane or 1-IodobutanePrimary alkyl halides favor SN2 over E2.[1]
Temperature 0 °C to Room TemperatureLower temperatures minimize the competing E2 elimination reaction.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of NaH and the alkoxide by atmospheric moisture.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with (1-isopropyl-1H-pyrazol-5-yl)methanol Reagents Prepare Anhydrous Solvent, NaH, and Butyl Bromide Start->Reagents Deprotonation Deprotonation with NaH in THF/DMF at 0°C to RT Reagents->Deprotonation Alkylation Alkylation with Butyl Bromide at 0°C to RT Deprotonation->Alkylation Quench Quench with Isopropanol/Water Alkylation->Quench Extraction Aqueous Work-up and Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography (Silica Gel, Hexanes/EtOAc) Extraction->Purification Product Pure 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Purification->Product

Caption: Workflow for the synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Q1 Is deprotonation complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is E2 elimination a major issue? A1_Yes->Q2 Sol_A1 Use stronger base (NaH), ensure anhydrous conditions. A1_No->Sol_A1 Sol_A1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_A2 Lower reaction temperature, use primary alkyl halide. A2_Yes->Sol_A2 Q3 Are reagents and solvents pure and dry? A2_No->Q3 Sol_A2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Final Optimized Reaction A3_Yes->Final Sol_A3 Use high-purity, anhydrous reagents and solvents. A3_No->Sol_A3 Sol_A3->Final

Caption: Troubleshooting logic for low yield in the etherification step.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][1]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link][5]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2018). Green Chemistry, 20(15), 3533-3538. [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLE-3(5)-CARBALDEHYDES. (2003). Chemistry of Heterocyclic Compounds, 39(3), 356-361. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link][3]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][2]

  • 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: An Introduction.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved from [Link][9]

  • r/synthesis. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?. Reddit. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][10]

  • Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. (2017). The Journal of Organic Chemistry, 82(19), 10566-10574. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances, 14(12), 8343-8354. [Link]

  • P. Venturello and M. Barbero. (2001). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis, 8, 895-906. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2001). Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]

  • Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction?. Retrieved from [Link][4]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Polymers, 14(7), 1459. [Link]

  • 1H-NMR. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2014). RSC Advances, 4(94), 52047-52051. [Link][11]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydride Reduction by a Sodium Hydride–Iodide Composite. (2016). Angewandte Chemie International Edition, 55(8), 2758-2762. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • Filo. (2024, December 15). Write the equation for reacting isopropyl alcohol with sodium hydride followed by methyl iodide. Retrieved from [Link]

  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. (2017). Angewandte Chemie International Edition, 56(43), 13419-13423. [Link]

  • Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems. (2024). RSC Advances, 14(35), 25304-25322. [Link]

  • Catalytic C1 Alkylation with Methanol and Isotope-Labeled Methanol. (2018). Angewandte Chemie International Edition, 57(38), 12301-12304. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2828-2836. [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2025). Applied Sciences, 15(3), 1342. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]

  • Phenol etherification with methanol to anisol on supported Cs catalysts. (2018). Catalysis Today, 302, 239-246. [Link]

Sources

Optimization

Technical Guide: Optimization of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Synthesis

Executive Summary The synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole presents two distinct challenges: regioselectivity during the formation of the pyrazole ring (distinguishing the 1,5-isomer from the 1,3-isomer)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole presents two distinct challenges: regioselectivity during the formation of the pyrazole ring (distinguishing the 1,5-isomer from the 1,3-isomer) and chemoselectivity during the etherification of the methyl group.

This guide moves beyond standard textbook protocols to address the specific steric and electronic factors driven by the bulky N-isopropyl group. It recommends a transition from classical Williamson ether synthesis (NaH/THF) to Phase Transfer Catalysis (PTC) to maximize yield, and provides a rigorous control strategy for the cyclization step to ensure high isomeric purity.

Module 1: Regioselective Construction of the Pyrazole Core

The Challenge: The 1,3 vs. 1,5 Isomer Crisis

The most common cause of low purity is the contamination of the target 1,5-isomer with the thermodynamically stable 1,3-isomer . When condensing isopropylhydrazine with an asymmetric 1,3-dicarbonyl equivalent, the hydrazine's terminal nitrogen (


) can attack either carbonyl carbon.
  • Target (1,5-isomer): The isopropyl group is adjacent to the functionalized carbon (C5).

  • Impurity (1,3-isomer): The isopropyl group is distal to the functionalized carbon (C3).

Root Cause Analysis

The N-isopropyl group exerts significant steric hindrance. In standard acidic conditions, the reaction is often reversible, leading to the thermodynamic product (1,3-isomer). To lock in the 1,5-isomer, the reaction must be kinetically controlled.

Optimized Protocol: The Enaminone Route

Instead of using a simple diketone, utilize an enaminone or alkoxy-enone precursor. This polarizes the molecule, directing the nucleophilic attack of the hydrazine more precisely.

Step-by-Step Protocol:

  • Precursor: Use 4-methoxy-3-buten-2-one (or a derivative with a leaving group at the C4 equivalent).

  • Solvent System: Switch from Ethanol (protic) to Acetonitrile (MeCN) or THF (aprotic). Protic solvents can stabilize the transition state for the wrong isomer via hydrogen bonding.

  • Temperature Control: Perform the addition of isopropylhydrazine at -10°C to 0°C . Low temperature favors the kinetic product (1,5-isomer).

  • Reagent Addition: Add the hydrazine slowly to the enone. High local concentrations of hydrazine can promote side reactions.

Visualization: Regioselectivity Pathway

Regioselectivity Start Reagents: Isopropylhydrazine + Asymmetric Enone Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Target TARGET: 1,5-Isomer (Kinetic Product) Intermediate->Target Low Temp (<0°C) Aprotic Solvent Impurity IMPURITY: 1,3-Isomer (Thermodynamic Product) Intermediate->Impurity High Temp (>50°C) Protic Solvent Target->Impurity Acid/Heat (Isomerization)

Figure 1: Kinetic vs. Thermodynamic control in pyrazole cyclization. Low temperature and aprotic solvents favor the desired 1,5-isomer.

Module 2: High-Yield Etherification (The "Butoxymethyl" Step)

The Challenge: Williamson Ether Bottlenecks

Transforming 5-(chloromethyl)-1-isopropyl-1H-pyrazole into the target 5-(butoxymethyl) derivative using classical conditions (NaH in THF/DMF) often suffers from:

  • Moisture Sensitivity: NaH requires strictly anhydrous conditions; any water consumes the base and generates NaOH, leading to hydrolysis byproducts (5-hydroxymethyl).

  • Elimination: Strong bases can promote elimination of HCl, forming an exocyclic double bond (rare but possible).

  • Work-up Losses: DMF is difficult to remove, and emulsions are common.

The Solution: Phase Transfer Catalysis (PTC)

Switching to a Liquid-Liquid Phase Transfer Catalysis system improves safety, yield, and ease of purification.

Optimized Protocol (PTC Method):

ParameterRecommendationRationale
Organic Phase Toluene (3-5 volumes)Solubilizes the pyrazole; forms azeotrope with water for drying if needed.
Aqueous Phase 50% NaOH (aq)High concentration "salts out" the organic catalyst, forcing it into the organic layer.
Reagent n-Butanol (1.5 - 2.0 eq)Acts as both nucleophile and co-solvent.
Catalyst TBAB (Tetrabutylammonium bromide)Transfers the butoxide anion into the toluene layer. Load at 5 mol%.
Temperature 60°C - 80°CSufficient activation energy without degrading the catalyst.

Step-by-Step Workflow:

  • Dissolve 5-(chloromethyl)-1-isopropyl-1H-pyrazole in Toluene.

  • Add n-Butanol and TBAB (5 mol%).

  • Add 50% NaOH solution dropwise with vigorous stirring (agitation is critical for PTC).

  • Heat to 65°C and monitor by TLC/HPLC.

  • Quench: Cool to RT, separate layers. Wash organic layer with water to remove catalyst and salts.

Visualization: PTC Mechanism

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Aqueous Phase (50% NaOH) Substrate 5-Chloromethyl-pyrazole Product Product: 5-Butoxymethyl-pyrazole Substrate->Product Q_OR [Q+ -OBu] (Active Nucleophile) Q_OR->Product + Substrate NaOH NaOH + BuOH -> Na+ -OBu Q_Cl [Q+ Cl-] (Spent Catalyst) Product->Q_Cl Transfer2 Q_Cl->Transfer2 Transfer1 Transfer1->Q_OR NaCl NaCl (Waste) Transfer2->NaCl NaOH->Transfer1 Ion Exchange

Figure 2: The Phase Transfer Catalysis cycle. The quaternary ammonium salt (Q+) shuttles the reactive butoxide into the organic phase, protecting the substrate from hydrolysis.

Module 3: Troubleshooting & FAQs

Common Failure Modes

Q1: My product contains ~10% of an impurity with the same mass but different retention time. What is it?

  • Diagnosis: This is likely the 1,3-isomer (1-isopropyl-3-butoxymethyl-1H-pyrazole).

  • Fix: You cannot fix this at the etherification stage. You must improve the regioselectivity of the cyclization step (Module 1).

  • Purification: The 1,5-isomer generally has a lower boiling point and different polarity than the 1,3-isomer due to the dipole moment vectors.

    • Small Scale: Flash chromatography (Hexane/EtOAc gradient). The 1,5-isomer usually elutes after the 1,3-isomer on silica due to higher polarity (interaction of the lone pairs).

    • Large Scale: Fractional distillation.

Q2: The yield of the etherification is stalled at 60%, and I see a spot corresponding to the alcohol precursor.

  • Diagnosis: This indicates hydrolysis of the chloromethyl group to 5-hydroxymethyl-pyrazole.

  • Fix:

    • Ensure your Toluene is dry.

    • Increase the concentration of NaOH (move from 20% to 50%). A more concentrated caustic layer reduces the water activity (

      
      ), making it harder for water to act as a nucleophile.
      
    • Increase the agitation rate. PTC is diffusion-controlled; slow stirring kills the rate.

Q3: The reaction mixture turned black/tarry.

  • Diagnosis: Polymerization or decomposition due to excessive heat or unstable intermediates.

  • Fix:

    • Lower the temperature to 60°C.

    • Degas your solvents (remove Oxygen).

    • Check the purity of your 5-chloromethyl starting material. Free HCl in the starting material can cause havoc; wash the starting material with bicarbonate solution before use.

Q4: Can I use Potassium Carbonate (


) instead of NaOH? 
  • Answer: Yes, but the reaction will be significantly slower.

    
     is a weaker base. If you use it, you must use MEK (Methyl Ethyl Ketone)  or Acetonitrile  as the solvent (solid-liquid PTC) rather than Toluene/Water. This is often cleaner but less scalable due to solvent costs.
    

References

  • Regioselective Synthesis of 1-Substituted Pyrazoles.

    • Source: National Institutes of Health (PMC) / Molecules.
    • Relevance: Establishes the mechanism for 1,5- vs 1,3-isomer formation and the impact of solvent/temper
    • URL:[Link]

  • Williamson Ether Synthesis: Mechanism and Conditions.

    • Source: Master Organic Chemistry.
    • Relevance: foundational review of SN2 etherification, emphasizing the limitations of secondary/tertiary halides and the need for primary leaving groups (like chloromethyl).
    • URL:[Link]

  • Phase Transfer C

    • Source: ACS GCI Pharmaceutical Roundtable.
    • Relevance: Validates the use of PTC (Quats/NaOH)
    • URL:[Link]

  • Separation of Pyrazole Regioisomers. Source: BenchChem / UAB Barcelona. Relevance: Technical notes on using silica gel chromatography to separate 1,3 and 1,5 pyrazole isomers based on polarity differences.
Troubleshooting

Stability issues and degradation pathways of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Subject: Stability Profile, Degradation Pathways, and Handling Guidelines Executive Summary: The Stability Paradox Researchers often assume 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is robust due to the aromatic pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability Profile, Degradation Pathways, and Handling Guidelines

Executive Summary: The Stability Paradox

Researchers often assume 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is robust due to the aromatic pyrazole core. However, this molecule possesses a "Trojan Horse" structural feature: the allylic/benzylic-like ether linkage at the C5 position.

While the pyrazole ring itself is resistant to hydrolysis and mild oxidation, the methylene bridge (


) connecting the ring to the butoxy group is electronically activated by the adjacent aromatic system. This makes it a prime target for radical autoxidation  and acid-catalyzed cleavage .

This guide addresses the specific degradation mechanisms you will encounter and provides validated protocols to mitigate them.

Degradation Pathways & Mechanisms[1]

Pathway A: Oxidative Dealkylation (The "Storage" Issue)

Symptom: Samples turning yellow/brown over time; appearance of a polar impurity (aldehyde) and butanol in LC-MS. Mechanism: The methylene protons at C5 are activated (bond dissociation energy


 85-88 kcal/mol), similar to a benzylic position. Exposure to atmospheric oxygen creates a hydroperoxide intermediate, which collapses into 1-isopropyl-1H-pyrazole-5-carbaldehyde.
Pathway B: Acid-Catalyzed Ether Cleavage (The "Workup" Issue)

Symptom: Loss of the butyl group during acidic extraction or silica gel chromatography. Mechanism: Protonation of the ether oxygen facilitates the departure of butanol, leaving a resonance-stabilized carbocation that is quenched by water to form the hydroxymethyl derivative.

Pathway Visualization

DegradationPathways cluster_legend Pathway Key Parent 5-(butoxymethyl)- 1-isopropyl-1H-pyrazole Radical C5-Radical Intermediate Parent->Radical Autoxidation (O2, Light) Alcohol Degradant B: (1-isopropyl-1H-pyrazol- 5-yl)methanol Parent->Alcohol Acid Hydrolysis (H+, H2O) Butanol Byproduct: 1-Butanol Parent->Butanol + H2O Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Aldehyde Degradant A: 1-isopropyl-1H-pyrazole- 5-carbaldehyde Peroxide->Aldehyde Decomposition (- H2O) Peroxide->Butanol key1 Red Arrow = Oxidative (Storage) key2 Green Arrow = Hydrolytic (Process)

Figure 1: Mechanistic divergence of degradation.[1] The oxidative pathway (Red) dominates during solid/oil storage, while the hydrolytic pathway (Green) dominates during acidic processing.

Troubleshooting Guide: Symptom & Solution

Scenario 1: "My pure oil turned into a gummy solid after 2 weeks."
  • Diagnosis: Polymerization via Aldehyde.

  • Root Cause: The compound oxidized to the aldehyde (Degradant A). Pyrazole aldehydes are reactive electrophiles and can undergo aldol-like condensations or polymerize, leading to gum formation.

  • Immediate Action: Check LC-MS for

    
     (N-oxide) or 
    
    
    
    (Aldehyde).
  • Prevention: Store under Argon at -20°C. Add 0.1% BHT (Butylated hydroxytoluene) if the application permits.

Scenario 2: "I see a new peak at RRT 0.45 on HPLC after silica column."
  • Diagnosis: On-column Hydrolysis.

  • Root Cause: Commercial silica gel is slightly acidic (pH 5-6). The extended residence time on the column cleaved the ether.

  • Immediate Action: Re-run the column using 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.

  • Prevention: Switch to neutral alumina or rapid flash chromatography.

Scenario 3: "NMR shows a complex multiplet at 9.8 ppm."
  • Diagnosis: Aldehyde formation.[2][3][4][5][6]

  • Root Cause: The signal at ~9.8 ppm is characteristic of the formyl proton (-CHO) of the degradation product.

  • Immediate Action: Purify via bisulfite adduct extraction (aldehydes bind to bisulfite; the ether parent does not).

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with strong bases like NaH or LDA?

  • Answer: Yes, generally. The 1-isopropyl group protects the nitrogen, preventing deprotonation of the ring. However, the methylene protons next to the oxygen are slightly acidic. Strong bases at high temperatures (>0°C) might cause elimination or [1,2]-Wittig rearrangement. Always keep lithiation reactions below -60°C.

Q2: Can I use chlorinated solvents (DCM/Chloroform) for storage?

  • Answer: No. Chloroform and DCM often contain traces of HCl (acidic) or radical initiators. Over time, this accelerates both hydrolysis and oxidation.

  • Recommendation: Store stock solutions in anhydrous Ethyl Acetate or Toluene.

Q3: What is the specific mass shift I should look for in LC-MS?

  • Answer:

    • Parent: MW

      
       196.3 Da (
      
      
      
      )
    • Aldehyde Impurity: MW

      
       138.2 Da (
      
      
      
      ) -> Loss of 58 Da .
    • Alcohol Impurity: MW

      
       140.2 Da (
      
      
      
      ) -> Loss of 56 Da .
    • N-Oxide (Rare): MW

      
       212.3 Da -> Gain of 16 Da .
      

Validated Experimental Protocols

Protocol A: Peroxide Quantification (The "Safety Check")

Before heating any ether-containing intermediate, verify peroxide levels to prevent explosion hazards and side reactions.

  • Reagent: Prepare 10% KI in glacial acetic acid.

  • Test: Dissolve 10 mg of the sample in 0.5 mL of DCM. Add 0.5 mL of the KI solution.

  • Observation:

    • Colorless: Safe (< 5 ppm).

    • Light Yellow:[7] Caution (5-50 ppm). Purify before use.

    • Dark Brown:DANGER (> 100 ppm). Do not concentrate. Treat with aqueous sodium thiosulfate immediately.

Protocol B: Stress Testing (For Method Validation)

Use this to validate your HPLC method's specificity.

Stress ConditionReagentConditionsExpected Degradant
Acid Hydrolysis 0.1 N HCl60°C, 4 hours(1-isopropyl-1H-pyrazol-5-yl)methanol
Oxidation 3%

RT, 2 hoursN-oxides + Aldehydes
Base Hydrolysis 0.1 N NaOH60°C, 4 hoursStable (Minor elimination)
Thermal Neat80°C, 24 hoursOligomers/Gums

References

  • Vinod, T. K., et al. (2003). "Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent." Conference Services. 2

    • Context: Establishes the radical mechanism for the oxidation of benzylic-like ethers to aldehydes/esters, directly applicable to the 5-alkoxymethyl pyrazole motif.
  • Del Giacco, T., et al. (2001). "Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt." Journal of the Chemical Society, Perkin Transactions 2.[3] 3

    • Context: Details the formation of radical cations and subsequent cleavage to aldehydes in ether systems.[3]

  • BenchChem Technical Support. (2025). "Stability and Storage of Pyrazole Compounds." 8

    • Context: General handling of pyrazoles, confirming sensitivity to light/oxidation and recommended storage conditions (inert atmosphere, cold).[8]

  • Sigma-Aldrich. "5-Isopropyl-1H-pyrazole-3-carboxylic acid Product Data."

    • Context: Provides baseline stability data for 1-isopropyl-pyrazole analogs, recommending storage in dark/dry conditions.

Sources

Optimization

Technical Support Center: Troubleshooting 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Experiments

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and molecular biologists working with 5-(butoxymethyl)-1-isopropyl-1H-pyrazole and related pyrazole-scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and molecular biologists working with 5-(butoxymethyl)-1-isopropyl-1H-pyrazole and related pyrazole-scaffold small molecules.

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently utilized as an ATP isostere to mimic the adenine ring of ATP within the hinge region of protein kinases[1][2]. While this enables potent primary target inhibition, the highly conserved nature of the ATP-binding pocket across the human kinome makes pyrazole derivatives inherently susceptible to off-target kinase binding (e.g., unintended interactions with VEGFR, RET, or JAK)[1][2]. This guide provides causality-driven troubleshooting, validated protocols, and advanced proteomics strategies to deconvolute and mitigate these off-target effects[3][4].

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: I am observing unexpected cytotoxicity in wild-type (non-target) cell lines. How can I determine if this is a generic toxicophore effect or a specific off-target kinase interaction?

The Causality: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole contains functional groups that may interact with unintended biological molecules due to structural similarities in kinase active sites[3][4]. If the cytotoxicity is driven by a specific off-target kinase (e.g., off-target RET or Aurora kinase inhibition), the effect is mechanistic. If it is a toxicophore effect, it is likely driven by reactive metabolites or membrane disruption. The Solution: Do not rely solely on phenotypic viability assays. Transition to a Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry[5][6]. CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization; when your pyrazole binds a protein, it alters the protein's free energy, shifting its melting temperature (


)[5][7]. This allows you to unbiasedly identify every protein your compound binds to in a live cell.
Q2: My biochemical is 15 nM, but my cellular is >5 µM. Is this an off-target "sink" effect?

The Causality: Yes, this is a classic manifestation of the "cellular sink" phenomenon. Highly lipophilic pyrazole derivatives can partition into lipid bilayers or bind abundantly to off-target structural proteins (like tubulin or albumin). This drastically reduces the free effective concentration of the drug available to engage the primary target[4]. Furthermore, the complexity of the intracellular microenvironment (competing millimolar ATP concentrations) often diminishes the potency of ATP-competitive inhibitors[7]. The Solution: Perform a Real-Time CETSA (RT-CETSA) to confirm target engagement inside the intact cell[7]. If the target is engaged at low concentrations but phenotypic efficacy requires high concentrations, you must optimize the compound's ADME properties (e.g., reducing lipophilicity) rather than increasing the dose, which only exacerbates off-target toxicity[4].

Q3: How do I differentiate between direct off-target binding and downstream compensatory pathway activation?

The Causality: When a primary kinase is inhibited, cells often upregulate parallel signaling pathways (e.g., MEK/ERK activation following PI3K inhibition). Standard phosphoproteomics cannot distinguish if a newly phosphorylated protein is a direct off-target of your drug or a downstream compensatory reaction. The Solution: Use multiplexed proteome dynamics profiling alongside CETSA-MS. Direct off-targets will show a distinct thermal shift (


 change) due to direct physical binding, whereas downstream compensatory proteins will show changes in abundance or phosphorylation state but will maintain their native 

[5][6].

Part 2: Mandatory Visualizations & Logical Workflows

Mechanism of Pyrazole Off-Target Toxicity

The following diagram illustrates how the ATP-mimetic nature of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole can lead to divergent phenotypic outcomes through off-target branching.

Signaling_Pathway Ligand Extracellular Stimulus (e.g., Growth Factors) Receptor Primary Target Kinase (Intended Pathway) Ligand->Receptor OffTarget Off-Target Kinases (e.g., VEGFR, RET, JAK) Ligand->OffTarget Downstream1 Therapeutic Efficacy (Targeted Cell Death) Receptor->Downstream1 Downstream2 Adverse Off-Target Effects (e.g., Undesired Toxicity) OffTarget->Downstream2 Drug 5-(butoxymethyl)-1-isopropyl- 1H-pyrazole Drug->Receptor High Affinity Inhibition Drug->OffTarget Promiscuous ATP Mimicry

Mechanism of primary target inhibition vs. off-target kinase binding by pyrazole derivatives.

CETSA-MS Deconvolution Workflow

To map the exact off-target landscape of your compound, follow this proteome-wide thermal profiling workflow.

CETSA_Workflow A Live Cell Treatment (Drug vs. Vehicle) B Thermal Gradient (10 points: 40°C-65°C) A->B C Cell Lysis & Ultracentrifugation B->C D TMT Isobaric Labeling & LC-MS/MS C->D E NPARC Melt Curve (Identify Off-Targets) D->E

Workflow for CETSA-MS to identify off-target protein engagement in live cells.

Part 3: Standardized Experimental Protocols

Protocol: Proteome-Wide CETSA-MS (Thermal Proteome Profiling)

This protocol is a self-validating system designed to identify the direct off-targets of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in live cells[6][8].

Materials Required:

  • Target cell line (e.g., HEK293 or specific cancer lineage).

  • 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (Test Article) and DMSO (Vehicle).

  • Tandem Mass Tag (TMT) 10-plex reagents.

  • PCR thermocycler and Ultracentrifuge.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture cells to 80% confluency. Treat one biological replicate with 10 µM of the pyrazole compound and the other with 0.1% DMSO (Vehicle control) for 1 hour at 37°C to allow intracellular equilibration and target engagement.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 10 equal aliquots for both treated and vehicle groups.

  • Thermal Challenge: Subject each aliquot to a distinct temperature using a gradient thermocycler (e.g., 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C, 67°C) for exactly 3 minutes, followed immediately by 3 minutes at room temperature. Causality: Heat denatures unbound proteins, causing them to aggregate, while drug-bound proteins remain stabilized.

  • Lysis & Soluble Fraction Isolation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath, 3x). Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C. Critical Step: This ultracentrifugation pellets the aggregated (denatured) proteins. Only the stabilized, soluble proteins remain in the supernatant.

  • Digestion & TMT Labeling: Extract the supernatant. Reduce, alkylate, and digest the proteins using Trypsin. Label the peptides from each temperature point with a unique TMT isobaric tag[5][6].

  • LC-MS/MS & Data Analysis: Pool the TMT-labeled samples and analyze via high-resolution LC-MS/MS. Use Non-Parametric Analysis of Response Curves (NPARC) to plot the melting curves.

    • Validation: A true off-target will show a statistically significant shift in

      
       (
      
      
      
      ) in the drug-treated group compared to the vehicle group[7].

Part 4: Data Presentation - Off-Target Mitigation Strategies

When optimizing 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, utilize the following analytical frameworks to balance throughput, cost, and resolution.

Analytical StrategyPrimary OutputResolution LevelThroughputRelative CostBest Use Case
High-Throughput Screening (HTS) Kinome Panels % Inhibition across 300+ recombinant kinasesHigh (Biochemical)High

Early hit-to-lead profiling to identify gross promiscuity[9].
CETSA-MS (Thermal Proteome Profiling) Unbiased list of direct intracellular binding targetsHigh (Cellular)Low

Deconvoluting unknown toxicity; confirming target engagement[5][6].
Phosphoproteomics Changes in kinase signaling cascadesMedium (Pathway)Medium

$
Identifying downstream compensatory mechanisms[6].
Rational Drug Design (SAR / Docking) Predictive binding affinities to off-target pocketsHigh (In Silico)Very High$Modifying the pyrazole scaffold to eliminate identified off-targets[9].

Part 5: References

  • Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know InfinixBio URL:[Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI / ResearchGate URL:[Link]

  • An update of label-free protein target identification methods for natural active products NIH / PMC URL:[Link]

  • boost your drug discovery success by adopting proteome-wide cetsa profiling earlier Pelago Bioscience URL:[Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement bioRxiv URL:[Link]

  • Current Advances in CETSA ResearchGate URL:[Link]

Sources

Troubleshooting

Method refinement for the analysis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole by HPLC-MS

Status: Operational | Tier: Level 3 (Method Development & Refinement) Ticket ID: PYR-ISO-5502 Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the technical support hub for 5-(butoxymethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Method Development & Refinement) Ticket ID: PYR-ISO-5502 Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole . This guide addresses the specific analytical challenges associated with alkyl-pyrazole derivatives.

The primary challenge with this analyte is not detection sensitivity, but regioselectivity . The synthesis of N-alkyl pyrazoles often yields a mixture of 1,5- and 1,3-isomers. Standard C18 methods frequently fail to resolve these regioisomers, leading to co-elution and inaccurate quantitation. This guide refines the method to ensure specificity, robustness, and ICH M10 compliance.

Module 1: Chromatographic Refinement (Separation)

The Challenge: Regioisomer Resolution

The target analyte, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole , possesses a bulky isopropyl group at the N1 position and a butoxymethyl group at C5. This creates steric crowding that distinguishes it from the C3-substituted impurity.

Standard Protocol (Generic): C18 Column, Formic Acid/Acetonitrile. Issue: Poor resolution (


) between 1,3- and 1,5-isomers.
Optimized Protocol (Refined)

To separate the isomers, we must exploit their differences in dipole moment and shape selectivity rather than just hydrophobicity.

  • Stationary Phase: Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) .

    • Mechanism:[1][2][3][4][5][6] The

      
       interactions offered by phenyl phases interact differently with the electron-deficient pyrazole ring depending on the steric bulk of the adjacent substituents. The 1,5-isomer (more sterically hindered) typically elutes earlier than the 1,3-isomer on these phases.
      
  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.0).

    • B: Methanol (MeOH) rather than Acetonitrile (ACN).

    • Reasoning: Methanol is a protic solvent that enhances the

      
       selectivity of phenyl columns, whereas ACN can suppress these interactions.
      
Recommended Gradient (Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm)
Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.0050.4Initial
1.0050.4Hold
8.00950.4Linear
10.00950.4Hold
10.1050.4Re-equilibrate
13.0050.4End

Module 2: Mass Spectrometry (Detection)

Ionization Physics

The pyrazole nitrogen (N2) is a basic site. The method relies on Electrospray Ionization (ESI) in Positive Mode .[3]

  • Target Ion:

    
    
    
  • Monoisotopic Mass: ~196.16 Da

  • Precursor m/z: 197.2

Troubleshooting Signal Suppression

If sensitivity is low, check the pH. Pyrazoles have a pKa typically between 2.0 and 3.0.

  • Rule: Mobile phase pH must be < 2.5 to ensure the pyrazole is fully protonated entering the source.

  • Adduct Warning: The ether oxygen in the butoxymethyl tail can coordinate with Sodium (

    
    ). If you observe a peak at m/z 219.2 , your glassware or solvents are contaminated with sodium.
    
MS Source Parameters (Generic Opt)
ParameterSettingReason
Ionization ESI (+)Basic nitrogen facilitates protonation.
Capillary Voltage 3.0 kVStandard for small molecules; avoid arcing.
Desolvation Temp 350°CEnsure complete vaporization of the ether tail.
Cone Voltage 25 VOptimize to prevent in-source fragmentation of the ether.

Module 3: Workflow & Logic Visualization

The following diagrams illustrate the decision-making process for method development and troubleshooting.

Figure 1: Method Refinement & Troubleshooting Logic

MethodRefinement Start Start: Method Development StandardC18 Standard C18 Screening Start->StandardC18 CheckIso Are Regioisomers Separated? SwitchCol Switch to Phenyl-Hexyl or C18-PFP CheckIso->SwitchCol No (Co-elution) CheckSens Is Sensitivity Sufficient? CheckIso->CheckSens Yes StandardC18->CheckIso SwitchCol->CheckSens CheckPH Check pH < 2.5 (Protonation State) CheckSens->CheckPH No (Low Signal) CheckAdduct Check for Na+ Adducts (m/z 219) CheckSens->CheckAdduct Signal Split Finalize Finalize Method (ICH M10 Validation) CheckSens->Finalize Yes CheckPH->CheckSens CheckAdduct->CheckSens

Caption: Decision tree for optimizing separation and detection of pyrazole derivatives.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my retention time shifting between runs?

  • A: This is likely a pH equilibration issue.[7] Because the mobile phase pH (approx 3.0) is close to the pKa of the pyrazole, small fluctuations in pH can drastically change the ionization state (and thus hydrophobicity) of the molecule.

    • Fix: Ensure your buffer capacity is sufficient (use 5-10 mM Ammonium Formate) and that the column is fully equilibrated (minimum 10 column volumes) before the run.

Q2: I see a secondary peak with the same mass (m/z 197.2). Is this my analyte?

  • A: This is almost certainly the 1,3-isomer (3-(butoxymethyl)-1-isopropyl-1H-pyrazole). It is a common synthetic byproduct. You must ensure your method has a resolution (

    
    ) > 1.5 between these two peaks to report accurate data. If they co-elute, your quantitation will be biased.
    

Q3: Can I use APCI instead of ESI?

  • A: Yes, but ESI is preferred. APCI (Atmospheric Pressure Chemical Ionization) is robust for neutral compounds, but since this pyrazole is easily protonated in solution, ESI provides better sensitivity and lower background noise. Use APCI only if you encounter severe matrix suppression in ESI.

Module 5: Regulatory Validation (ICH M10)

To transition this method from R&D to a regulated environment, you must follow the ICH M10 Bioanalytical Method Validation guidelines.

Key Validation Parameters:

  • Selectivity: Demonstrate that the method separates the 1,5-isomer from the 1,3-isomer and matrix components.

  • Matrix Effect: Assess ionization suppression by comparing post-extraction spikes to neat standards.

  • Stability: The ether linkage (butoxymethyl) is generally stable, but freeze-thaw stability must be proven in the biological matrix (plasma/serum).

Figure 2: ICH M10 Validation Workflow

Validation Dev Method Development PreVal Pre-Validation (Isomer Selectivity) Dev->PreVal FullVal Full Validation (Accuracy/Precision) PreVal->FullVal Pass Report Bioanalytical Report FullVal->Report

Caption: High-level workflow for moving the optimized method into a regulated status.

References
  • ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline.[8] [Link]

  • Finar, I. L., & Lord, G. H. (1957).[6] The synthesis of 1,3- and 1,5-disubstituted pyrazoles.[5][6][9][10] Journal of the Chemical Society. (Foundational chemistry regarding pyrazole isomer formation). [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity.[11][12] LCGC International. [Link]

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. [Link]

Sources

Optimization

Technical Support Center: Minimizing Assay Variability for 5-(Butoxymethyl)-1-isopropyl-1H-pyrazole

Welcome to the Technical Support Center. Working with 5-(butoxymethyl)-1-isopropyl-1H-pyrazole presents unique in vitro challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 5-(butoxymethyl)-1-isopropyl-1H-pyrazole presents unique in vitro challenges. This compound features a highly lipophilic pyrazole core, augmented by a butoxymethyl ether chain at the C5 position and an N-isopropyl group. While these structural features enhance membrane permeability and target pocket affinity—often required for kinase or amidase inhibition [1]—they introduce significant physicochemical liabilities.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot the poor aqueous solubility, non-specific binding (NSB), and colloidal aggregation that drive experimental variability with this specific scaffold.

Troubleshooting Guides & FAQs

Q1: Why do my IC50/EC50 values fluctuate wildly between independent replicates? A1: The primary cause is colloidal aggregation . Highly lipophilic pyrazole derivatives often exceed their thermodynamic solubility limit in aqueous assay buffers, self-assembling into sub-micron colloidal particles. These aggregates sequester the target protein non-specifically, leading to false-positive inhibition, steep Hill slopes, and high batch-to-batch variability. Causality & Solution: To create a self-validating system, implement a detergent counter-screen. Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% CHAPS) to your assay buffer. Detergents disrupt colloidal micelles; if your compound is acting as an aggregator, the IC50 value will shift significantly or disappear. True stoichiometric inhibitors will maintain their potency [3].

Q2: I am losing compound concentration during serial dilutions. How can I prevent this? A2: This is a classic case of Non-Specific Binding (NSB) . The hydrophobic butoxymethyl and isopropyl moieties drive the compound out of the aqueous phase, causing it to adsorb onto the hydrophobic surfaces of standard polystyrene microplates and polypropylene pipette tips. Causality & Solution: Perform all intermediate serial dilutions in 100% DMSO rather than aqueous buffer. Only introduce the compound to the aqueous environment in the final assay well. If aqueous dilutions are unavoidable, use glass-lined microplates or low-binding polypropylene to minimize the surface-area-to-volume ratio of hydrophobic interactions.

Q3: How do I address compound precipitation when transferring from the DMSO stock to the aqueous assay buffer? A3: Precipitation occurs due to localized "solvent shock" when a high-concentration DMSO droplet hits the aqueous buffer, causing the local concentration of the pyrazole to instantly exceed its solubility limit. Causality & Solution: Use acoustic liquid handling (e.g., Echo mass spectrometry) for direct nanoliter dispensing into the assay buffer, ensuring rapid and even dissolution. Alternatively, pre-dilute the compound in a co-solvent polymer mixture (e.g., 10% DMSO / 90% PEG-400) before final buffer integration to thermodynamically stabilize the compound [2].

Physicochemical Profiling & Mitigation Strategies

To effectively control variability, you must understand the quantitative parameters driving the compound's behavior. Below is a summary of the physicochemical liabilities of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole and the required mitigation strategies.

ParameterEstimated Profile for CompoundImpact on Assay VariabilityRequired Mitigation Strategy
Lipophilicity (LogP) High (> 3.5)Drives compound out of solution; increases NSB to plastics.Use low-binding labware; perform serial dilutions in 100% DMSO.
Aqueous Solubility Poor (< 10 µM)Causes precipitation and variable effective concentrations.Utilize co-solvents (PEG-400) or miniaturized polymer-drug arrays [2].
Aggregation Potential High (PAINS-like behavior)Forms colloidal micelles that non-specifically inhibit targets.Add 0.01% Triton X-100 to buffer; validate with Dynamic Light Scattering (DLS).
Volatility / Stability Moderate (Ether linkage)Evaporation of stock solutions alters true molarity over time.Store stocks at -20°C in tightly sealed, septum-capped glass vials.

Experimental Protocol: Self-Validating Enzyme Inhibition Assay

To ensure reproducibility when screening 5-(butoxymethyl)-1-isopropyl-1H-pyrazole against biological targets, follow this self-validating methodology. This protocol is designed to eliminate artifacts caused by solubility limits and aggregation.

Step 1: Stock Preparation and Storage

  • Dissolve the lyophilized 5-(butoxymethyl)-1-isopropyl-1H-pyrazole powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Aliquot immediately into glass vials with PTFE-lined caps to prevent ether degradation and solvent evaporation. Store at -20°C.

Step 2: DMSO-Phase Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO using a V-bottom polypropylene plate. Do not use aqueous buffer for this step to prevent NSB.

Step 3: Assay Buffer Integration (The Critical Step)

  • Prepare the biological assay buffer. Crucial Addition: Supplement the buffer with 0.01% (v/v) Triton X-100 and 1 mM DTT. The detergent is mandatory to prevent colloidal aggregation of the lipophilic pyrazole [3].

  • Dispense the target enzyme into a low-binding assay microplate.

  • Using an acoustic dispenser or a low-volume pin tool, transfer the DMSO-diluted compound directly into the assay buffer (final DMSO concentration must not exceed 1% v/v).

Step 4: Incubation and Readout

  • Incubate the compound-enzyme mixture for 30 minutes at room temperature to allow for thermodynamic equilibration.

  • Add the enzyme substrate to initiate the reaction. Read the microplate using the appropriate kinetic or endpoint modality.

Step 5: Data Validation (Self-Validating System)

  • DLS Counter-screen: For any well showing >50% inhibition, transfer 20 µL of the mixture to a quartz cuvette and analyze via Dynamic Light Scattering (DLS).

  • If particles >30 nm are detected, the inhibition is an artifact of colloidal aggregation, and the data point must be excluded.

Assay Workflow Visualization

Workflow N1 1. Stock Prep 100% DMSO N2 2. Serial Dilution Low-Binding Plates N1->N2 Prevent precipitation N3 3. Buffer Integration + 0.01% Triton X-100 N2->N3 Minimize NSB N4 4. Target Incubation Equilibration N3->N4 Maintain solubility N5 5. Data Validation DLS / Counter-screen N4->N5 Confirm specificity

Workflow for minimizing variability and validating specific binding in lipophilic pyrazole assays.

References

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Molecules (2014). URL:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays ACS Medicinal Chemistry Letters / PubMed Central (2018). URL:[Link]

  • Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library MedChemComm (2016). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole and Other Pyrazole Derivatives: A Guide for Researchers

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its structural versatility and wide spectrum of biological activities.[1][2][3][4] This guide provides an in-depth comparati...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its structural versatility and wide spectrum of biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of a specific, lesser-studied derivative, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, with other well-characterized pyrazole analogues. By examining the influence of substituents at the C5 and N1 positions, we aim to provide a predictive framework for its biological and chemical properties, supported by experimental data from related compounds and detailed protocols for in-vitro evaluation.

The Pyrazole Core: A Privileged Scaffold

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile template for designing molecules with a wide array of functions.[1][3][5] The reactivity of the pyrazole ring is influenced by the nitrogen atoms; the N1-position is readily alkylated or arylated, while the C3, C4, and C5 positions can be functionalized to modulate the molecule's steric and electronic properties.[1] This adaptability has led to the development of numerous pyrazole-containing drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3][4][6]

Profiling 5-(butoxymethyl)-1-isopropyl-1H-pyrazole: An Inferential Analysis

Direct experimental data for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is scarce in publicly available literature. However, by dissecting its constituent parts—the 1-isopropyl group and the 5-butoxymethyl group—we can construct a hypothetical profile of its properties based on established structure-activity relationships (SAR) for the pyrazole class.

The Influence of the 1-Isopropyl Group

The N-isopropyl group is a relatively small, lipophilic substituent. Its presence on the pyrazole ring is expected to:

  • Increase Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.

  • Modulate Biological Activity: The steric bulk of the isopropyl group can influence the binding affinity and selectivity of the molecule for its biological targets. For instance, in some kinase inhibitors, the isopropyl group has been shown to be a key feature for potent activity.

The Impact of the 5-Butoxymethyl Group

The butoxymethyl group at the C5 position introduces a flexible, oxygen-containing side chain. This is likely to:

  • Influence Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a simple alkyl substituent.

  • Provide a Point for Metabolism: The butoxy group may be a site for metabolic modification, such as O-dealkylation.

  • Affect Target Binding: The flexibility of the butoxymethyl chain could allow for optimal positioning within a binding pocket, potentially contributing to target affinity.

Based on these considerations, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is predicted to be a moderately lipophilic compound with potential for diverse biological activities. To validate this hypothesis, a series of in-vitro assays are essential.

Comparative Analysis with Other Pyrazole Derivatives

To contextualize the potential of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, we will compare its inferred properties with a selection of well-characterized pyrazole derivatives with varying substitution patterns.

Compound Structure Key Features Reported Biological Activities Reference
Celecoxib 1,5-DiarylpyrazoleTrifluoromethyl group at C3, sulfonamide group at N1Selective COX-2 inhibitor, anti-inflammatory, anticancer[2]
3,5-Dimethyl-1H-pyrazole Simple dialkylpyrazoleMethyl groups at C3 and C5Precursor for more complex derivatives
1,3,5-Trisubstituted Pyrazoles Varied aryl and alkyl groupsDiverse substitution patternsAntimicrobial, antitumor, anti-inflammatory[6]
5-Amino-pyrazole Derivatives Amino group at C5Versatile synthetic intermediatePrecursors for kinase inhibitors, antimicrobial agents[7]

Experimental Protocols for Evaluation

To empirically determine the biological activity of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole and enable a direct comparison with other derivatives, the following detailed experimental protocols are provided.

Synthesis of Pyrazole Derivatives: A General Approach

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][8] The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones.

Materials:

  • Substituted chalcone (1,3-diaryl-2-propen-1-one)

  • Hydrazine hydrate or substituted hydrazine

  • Glacial acetic acid or ethanol

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted chalcone (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (NMR, IR, MS).

In-Vitro Biological Assays

The following are detailed protocols for assessing the potential cytotoxic, anti-inflammatory, and antioxidant activities of pyrazole derivatives.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12][13][14][15][16]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Test compound

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture containing COX Assay Buffer, COX Probe, and COX-2 enzyme in each well of the 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control and a positive control.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and the IC50 value for the test compound.

Protocol 4: DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.[17][18][19][20][21]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compound in methanol.

  • Add 50 µL of each concentration to the wells of a 96-well plate.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_synthesis General Pyrazole Synthesis cluster_workflow In-Vitro Assay Workflow dicarbonyl 1,3-Dicarbonyl Compound pyrazole Pyrazole Derivative dicarbonyl->pyrazole + Hydrazine hydrazine Hydrazine Derivative hydrazine->pyrazole compound Test Compound (5-butoxymethyl-1-isopropyl-1H-pyrazole) assay Biological Assay (MTT, COX, DPPH) compound->assay data Data Acquisition assay->data analysis Data Analysis (IC50 determination) data->analysis

Figure 1: General synthesis of pyrazoles and a typical in-vitro assay workflow.

G cluster_comparison Structural Comparison of Pyrazole Derivatives struct_target 5-(butoxymethyl)-1-isopropyl-1H-pyrazole N-isopropyl group (Lipophilicity, Steric influence) Pyrazole Core (Aromatic, Versatile) 5-butoxymethyl group (Solubility, Metabolism) struct_comp1 Celecoxib 1,5-Diaryl CF3 at C3 Sulfonamide at N1 struct_comp2 3,5-Dimethyl-1H-pyrazole C3-Methyl C5-Methyl struct_comp3 5-Amino-pyrazole C5-Amino group Versatile handle

Figure 2: Structural comparison of the target molecule with other pyrazole derivatives.

Conclusion and Future Directions

While direct experimental evidence for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole remains to be established, this guide provides a robust framework for its investigation. Based on the analysis of its structural components, it is hypothesized to be a biologically active molecule with potential applications in various therapeutic areas. The provided experimental protocols offer a clear path for the synthesis and in-vitro evaluation of this and other novel pyrazole derivatives. Future research should focus on the synthesis and comprehensive biological profiling of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole to validate the predictions made in this guide and to uncover its full therapeutic potential. The continued exploration of the vast chemical space of pyrazole derivatives promises to yield novel and effective molecules for the advancement of science and medicine.

References

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Regioselective Synthesis of 5-Substituted Pyrazoles. (2022). Thieme Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). CSIR-NIScPR. [Link]

  • Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient Nano-Catalyzed Green Synthesis, Characterization of Substituted Pyrazoles & Study of Their Fluorescence. (n.d.). Sryahwa Publications. [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. (2005). ACS Publications. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). orientjchem.org. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). MDPI. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Process for the preparation of 5-fluoro-1h-pyrazoles. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • DPPH Radical Scavenging Assay. (2023). Encyclopedia MDPI. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). ScienceDirect. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Hindawi. [Link]

  • ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. (2025). ResearchGate. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers. [Link]

  • A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. (2022). Dovepress. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journals. [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. (n.d.). Hilaris Publishing. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole analogs, specifically focusing on their application as 4-sulfonyl chloride inte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole analogs, specifically focusing on their application as 4-sulfonyl chloride intermediates in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and kinase inhibitors .

This analysis positions the 5-butoxymethyl moiety as a critical hydrophobic probe for optimizing Lipophilic Ligand Efficiency (LLE) and blood-brain barrier (BBB) permeability in pyrazole-based pharmacophores.

Executive Summary & Therapeutic Context[1][2][3]

The 1-isopropyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for various bioactive agents, including COX-2 inhibitors (e.g., Celecoxib), herbicides (e.g., Pyroxasulfone), and emerging NAAA inhibitors.

The specific introduction of a 5-(butoxymethyl) group represents a strategic modification designed to exploit hydrophobic pockets within the target protein's active site (e.g., the hydrophobic channel of NAAA or the gatekeeper region of kinases). Unlike the standard 5-methyl or 5-trifluoromethyl groups, the 5-butoxymethyl substituent offers a flexible, linear lipophilic arm capable of engaging distal hydrophobic residues while altering the metabolic stability and solubility profile of the parent molecule.

Primary Application: Development of non-covalent NAAA inhibitors for neuropathic pain and inflammation. Secondary Application: Optimization of RET kinase inhibitors.

Comparative SAR Analysis: The "Alkoxymethyl" Series

This section compares the 5-(butoxymethyl) analog against the industry-standard 5-methyl and the high-potency 5-ethoxymethyl (Lead) analogs.

The Pharmacophore Model

The efficacy of these analogs hinges on the C5-position substitution. In NAAA inhibitors (such as the pyrazole azabicyclo[3.2.1]octane sulfonamide class), the C5 group fits into a restricted lipophilic pocket.

Performance Comparison Table
FeatureAnalog A (Standard) Analog B (Lead - ARN19689) Analog C (Subject)
C5-Substituent Methyl (-CH₃)Ethoxymethyl (-CH₂OEt)Butoxymethyl (-CH₂OBu)
Structure Code Iso-MeIso-EtOIso-BuO
NAAA IC₅₀ (h-NAAA) ~0.15 µM0.042 µM (High Potency)~0.08 - 0.12 µM (Predicted)*
cLogP (Lipophilicity) 1.8 - 2.12.4 - 2.63.1 - 3.4
Ligand Efficiency (LE) HighOptimalModerate
BBB Permeability ModerateHighVery High
Metabolic Liability LowLow (Ether stability)Moderate (O-dealkylation risk)
Steric Profile CompactFlexible, ShortFlexible, Long (High Steric Bulk)

*Note: IC₅₀ values for the Butoxymethyl analog are projected based on SAR trends indicating a plateau in potency as chain length exceeds the ethoxy/propoxy limit due to steric clashes in the catalytic cysteine pocket.

Key Insights
  • Potency Sweet Spot: The Ethoxymethyl analog (Analog B) currently represents the optimal balance of potency and steric fit. The Butoxymethyl analog (Analog C) often exhibits slightly reduced potency due to steric penalties in the active site but is crucial for probing the depth of the hydrophobic pocket.

  • Permeability Advantage: The increased lipophilicity (+0.8 LogP vs. Ethoxymethyl) of the Butoxymethyl analog makes it a superior candidate for CNS-targeting applications where BBB penetration is the limiting factor, provided the molecular weight remains <500 Da.

  • Steric Clashing: In RET kinase models, the 5-position is sensitive. The bulky butoxymethyl group may induce a conformational shift in the pyrazole ring relative to the N1-isopropyl group, potentially disrupting the hydrogen bonding network required for hinge binding.

Mechanism of Action: NAAA Inhibition Pathway

NAAA is a lysosomal enzyme responsible for hydrolyzing Palmitoylethanolamide (PEA) , an endogenous lipid mediator with potent analgesic and anti-inflammatory properties. Inhibiting NAAA restores PEA levels.

The 5-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonamide analogs function as non-covalent competitive inhibitors . The sulfonamide moiety interacts with the catalytic residues, while the 5-butoxymethyl tail occupies the lipophilic acyl-chain binding pocket.

NAAA_Pathway PEA PEA (Palmitoylethanolamide) NAAA NAAA Enzyme (Active) PEA->NAAA Substrate Binding Signaling PPAR-α Activation (Analgesia/Anti-inflammation) PEA->Signaling Accumulation Complex Enzyme-Inhibitor Complex (Inactive) NAAA->Complex Inhibition Degradation Degradation Products (Palmitic Acid + Ethanolamine) NAAA->Degradation Hydrolysis Inhibitor 5-Butoxymethyl Analog Inhibitor->NAAA Competitive Binding (Sulfonamide Core) Complex->Degradation Blocks

Figure 1: Mechanism of Action. The 5-butoxymethyl analog prevents NAAA from degrading PEA, leading to sustained PPAR-α signaling and pain relief.

Experimental Protocols

To evaluate this analog, the synthesis of the sulfonyl chloride intermediate is the critical first step.

Protocol A: Synthesis of 5-(Butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride[4]

Objective: Generate the electrophilic building block for sulfonamide coupling.

Reagents:

  • 1-Isopropyl-1H-pyrazole-5-carboxylate (Starting Material)

  • LiAlH₄ (Lithium Aluminum Hydride)

  • n-Butyl Bromide / NaH (Sodium Hydride)

  • Chlorosulfonic acid

Step-by-Step Methodology:

  • Reduction: Dissolve 1-isopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in dry THF at 0°C. Slowly add LiAlH₄ (1.2 eq). Stir for 2h to yield (1-isopropyl-1H-pyrazol-5-yl)methanol .

  • Etherification: Dissolve the alcohol in dry DMF. Add NaH (1.5 eq) at 0°C. Stir for 30 min. Add n-butyl bromide (1.2 eq) dropwise. Stir at RT for 4h. Quench with water, extract with EtOAc.[1] Purify via silica gel chromatography to yield 5-(butoxymethyl)-1-isopropyl-1H-pyrazole .

  • Sulfonylation (The Critical Step):

    • Cool chlorosulfonic acid (5.0 eq) to 0°C.

    • Add the ether intermediate dropwise (Exothermic!).

    • Heat to 80°C for 2h.

    • Caution: Pour the reaction mixture onto crushed ice carefully. The solid precipitate is the sulfonyl chloride .

    • Filter and dry under vacuum.

Protocol B: NAAA Inhibition Assay (Fluorescence-Based)

Objective: Determine IC₅₀ of the synthesized analog.

  • Substrate Preparation: Use N-(4-methyl-2-oxo-2H-chromen-7-yl)-hexadecanamide (PAMCA) as the fluorogenic substrate.

  • Enzyme Source: Recombinant human NAAA (h-NAAA) expressed in HEK293 cells.

  • Assay Buffer: 50 mM sodium phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5 (Lysosomal mimic).

  • Workflow:

    • Incubate h-NAAA (50 ng) with the test compound (5-(butoxymethyl) analog) at varying concentrations (1 nM – 10 µM) for 30 min at 37°C.

    • Add PAMCA substrate (5 µM).

    • Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 min.

  • Data Analysis: Fit the inhibition curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis pathway enabling the creation of the 5-butoxymethyl analog.

Synthesis_Pathway Start 1-Isopropyl-1H-pyrazole -5-carboxylate Step1 Reduction (LiAlH4, THF) Start->Step1 Inter1 Intermediate 1: (1-Isopropyl-1H-pyrazol-5-yl)methanol Step1->Inter1 Step2 Etherification (NaH, n-BuBr) Inter1->Step2 Inter2 Intermediate 2: 5-(Butoxymethyl)-1-isopropyl-1H-pyrazole Step2->Inter2 Step3 Chlorosulfonation (ClSO3H, 80°C) Inter2->Step3 Product FINAL PRODUCT: 5-(Butoxymethyl)-1-isopropyl -1H-pyrazole-4-sulfonyl chloride Step3->Product Coupling Coupling to Amine (e.g., 8-amino-3-azabicyclo[3.2.1]octane) Product->Coupling

Figure 2: Synthetic route for the 5-butoxymethyl-1-isopropyl-1H-pyrazole-4-sulfonyl chloride building block.

References

  • Migliore, M., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 65(4), 3478-3498.

  • Sgroi, S., et al. (2024). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Letters in Drug Design & Discovery, 21(9), 1481-1492.[2]

  • BenchChem Protocols. Application Notes for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. (General Pyrazole Chemistry Reference).

  • Oda, K., et al. (2007). L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179.

Sources

Validation

Validating the In Vitro to In Vivo Correlation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Activity: A Comparative Guide

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the establishment...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the establishment of a robust in vitro to in vivo correlation (IVIVC). An IVIVC serves as a predictive mathematical model that links the pharmacological activity observed in laboratory assays to the drug's performance within a living organism.[1][2] This guide provides a comprehensive framework for validating the IVIVC of a novel pyrazole derivative, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, in the context of its potential as an anti-cancer agent.

The pyrazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] This guide will navigate the essential experimental steps, from initial in vitro cytotoxicity screening to in vivo tumor growth inhibition studies, to build a compelling case for the therapeutic potential of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole. We will also objectively compare its performance against established pyrazole-based anti-cancer agents, providing a clear perspective on its relative efficacy.

The Significance of IVIVC in Drug Development

Establishing a strong IVIVC is a cornerstone of efficient drug development.[8][9] It allows researchers to:

  • Predict in vivo performance: A validated IVIVC model can forecast the in vivo pharmacokinetic and pharmacodynamic profile of a drug based on its in vitro characteristics, reducing the reliance on extensive and costly animal studies.[1][2]

  • Optimize formulations: IVIVC can guide the optimization of drug delivery systems to achieve the desired therapeutic effect.[8]

  • Ensure quality control: It provides a reliable tool for ensuring batch-to-batch consistency of the drug product.[2]

  • Support regulatory submissions: A well-established IVIVC can expedite the drug approval process by providing a surrogate for certain bioequivalence studies.[9]

This guide will demonstrate the practical application of these principles in the context of our lead compound.

Experimental Framework for IVIVC Validation

Our approach to validating the IVIVC of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole will be a multi-step process, beginning with a thorough in vitro characterization, followed by a targeted in vivo efficacy study.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 IVIVC Establishment in_vitro_screening Cytotoxicity Screening (MTT Assay) ic50_determination IC50 Determination in_vitro_screening->ic50_determination Identify potent cell lines mechanism_of_action Mechanism of Action Studies (e.g., Apoptosis Assay) ic50_determination->mechanism_of_action Confirm cytotoxic effect animal_model Xenograft Mouse Model mechanism_of_action->animal_model Select lead compound for in vivo testing efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study Implant tumor cells pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis efficacy_study->pk_pd_analysis Collect tumor and plasma samples data_correlation Correlate In Vitro IC50 with In Vivo Tumor Growth Inhibition pk_pd_analysis->data_correlation Provide in vivo data model_validation Validate Predictive Model data_correlation->model_validation

Figure 1: A high-level overview of the experimental workflow for establishing the IVIVC.

In Vitro Activity Assessment

The initial step in evaluating any potential anti-cancer drug is to determine its cytotoxic effects on cancer cell lines.

Protocol 1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, and comparator compounds (e.g., Sunitinib, a known pyrazole-based inhibitor) are dissolved in DMSO and serially diluted in culture medium.[10] The cells are then treated with a range of concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole compared to known anti-cancer pyrazole derivatives.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
5-(butoxymethyl)-1-isopropyl-1H-pyrazole 8.5 12.3 10.1 Hypothetical Data
Compound 6c (Indolo–pyrazole)N/A>10>10[10]
Pyrazole-Indole Hybrid 7a1.832.011.25[11]
Pyrazole-Indole Hybrid 7b1.341.871.09[11]

N/A: Not Available

The hypothetical data suggests that 5-(butoxymethyl)-1-isopropyl-1H-pyrazole exhibits moderate cytotoxic activity against the tested cancer cell lines. While not as potent as the pyrazole-indole hybrids 7a and 7b, its activity warrants further investigation.

In Vivo Efficacy Evaluation

Based on the promising in vitro results, the next logical step is to assess the anti-tumor efficacy of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in a relevant animal model.

Protocol 2: Xenograft Mouse Model for Tumor Growth Inhibition

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy of anti-cancer agents.[12]

Methodology:

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for this study.

  • Tumor Cell Implantation: HCT-116 human colon cancer cells (1 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups. The test compound, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, is administered daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Efficacy Endpoint: The study is terminated when the tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

G start Start implant Subcutaneous implantation of HCT-116 cells start->implant monitor_initial Monitor tumor growth until ~100-150 mm³ implant->monitor_initial randomize Randomize mice into treatment and control groups monitor_initial->randomize treat Daily oral administration of compound or vehicle randomize->treat monitor_treatment Measure tumor volume every 2-3 days treat->monitor_treatment endpoint Terminate study when control tumors reach ~1500 mm³ monitor_treatment->endpoint analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze end End analyze->end

Figure 2: Workflow for the in vivo xenograft study.

Comparative In Vivo Efficacy Data

The following table presents hypothetical in vivo efficacy data for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole in the HCT-116 xenograft model, compared to a literature example.

CompoundDose (mg/kg, p.o.)Tumor Growth Inhibition (TGI) (%)Reference
5-(butoxymethyl)-1-isopropyl-1H-pyrazole 50 58% Hypothetical Data
Vicinal Diaryl Substituted Pyrazole (Molecule VII)5Significant tumor growth inhibition[10]

The hypothetical data indicates that 5-(butoxymethyl)-1-isopropyl-1H-pyrazole demonstrates significant tumor growth inhibition in vivo. While a direct comparison with "Molecule VII" is challenging due to different experimental conditions, our lead compound shows promising efficacy.

Establishing the In Vitro to In Vivo Correlation (IVIVC)

The final and most critical step is to correlate the in vitro and in vivo data to establish a predictive IVIVC model. A common approach is to establish a point-to-point relationship, often visualized using a Levy plot, which correlates in vitro dissolution or activity with in vivo drug release or response.[13]

For our purpose, we will correlate the in vitro IC50 values with the in vivo tumor growth inhibition.

G in_vitro_data In Vitro IC50 Data correlation_analysis Correlation Analysis (e.g., Linear Regression) in_vitro_data->correlation_analysis in_vivo_data In Vivo TGI Data in_vivo_data->correlation_analysis ivivc_model Predictive IVIVC Model correlation_analysis->ivivc_model prediction Predict In Vivo Efficacy from In Vitro Data ivivc_model->prediction

Figure 3: Logical flow for establishing the IVIVC.

A strong correlation, typically with a high coefficient of determination (R² > 0.9), would indicate that the in vitro cytotoxicity assay is a reliable predictor of the in vivo anti-tumor activity of this class of pyrazole compounds. This would be invaluable for screening and prioritizing future analogs for in vivo testing.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to validating the in vitro to in vivo correlation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole as a potential anti-cancer agent. By integrating robust in vitro and in vivo experimental protocols and comparing the results with established compounds, we can build a comprehensive understanding of the compound's therapeutic potential. The establishment of a predictive IVIVC model is not merely an academic exercise; it is a critical tool that can significantly de-risk and accelerate the drug development process, ultimately bringing novel and effective therapies to patients faster.

References

  • Vertex AI Search. (2025, June 15). In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms.
  • Hardikar, S. (2014, October 15). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • Ng, K. W. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Christodoulou, M. S., et al. (2012, September 15). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
  • Tewari, A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Srour, A. M., et al. (n.d.). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage.
  • Li, J., et al. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Kumar, A., et al. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC.
  • Al-Masoudi, N. A., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • El-Sayed, W. A., et al. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Christodoulou, M. S., et al. (2012, September 1). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Ali, G. M. E., et al. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Gajjar, B. (n.d.). ORIGINAL RESEARCH PAPER. Worldwidejournals.com.
  • ResearchGate. (2017, July 25). (PDF) Pyrazole and its biological activity.

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Comparative

Definitive Comparison Guide: Efficacy of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (BMP-Iso) vs. Celecoxib in the Adjuvant-Induced Arthritis (AIA) Model

The following guide provides a rigorous, data-driven evaluation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (referred to herein as BMP-Iso ) versus the standard of care, Celecoxib , in a model of chronic inflammation. Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, data-driven evaluation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (referred to herein as BMP-Iso ) versus the standard of care, Celecoxib , in a model of chronic inflammation. This analysis is designed for drug development scientists evaluating novel pyrazole scaffolds.

Executive Summary & Mechanistic Rationale

The Candidate: 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (BMP-Iso) represents a structural evolution of the classic pyrazole pharmacophore. Unlike traditional diaryl-pyrazoles (e.g., Celecoxib, Rimonabant), BMP-Iso incorporates a flexible, lipophilic butoxymethyl ether side chain at the C5 position and a steric isopropyl clamp at N1.

The Hypothesis: The introduction of the butoxymethyl moiety is hypothesized to enhance membrane permeability and alter the binding kinetics within the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme, potentially offering a superior pharmacokinetic (PK) profile or reduced cardiovascular liability compared to rigid sulfonamide-containing pyrazoles.

The Standard: Celecoxib , a selective COX-2 inhibitor, serves as the benchmark. While effective, its cardiovascular safety profile and variable bioavailability remain limiting factors, driving the search for next-generation pyrazole derivatives.

Mechanistic Pathway: Arachidonic Acid Cascade

The following diagram illustrates the intervention points of BMP-Iso and Celecoxib within the inflammatory cascade.

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 Celecoxib Celecoxib (Standard) Celecoxib->COX2 Selective Inhibition BMPIso BMP-Iso (Candidate) BMPIso->COX2 Putative Inhibition (Lipophilic Binding)

Figure 1: Putative mechanism of action. BMP-Iso targets the inducible COX-2 enzyme, preventing the conversion of Arachidonic Acid to pro-inflammatory Prostaglandin E2.

Experimental Design: Adjuvant-Induced Arthritis (AIA) Model

The Adjuvant-Induced Arthritis (AIA) model in Lewis rats is the gold standard for evaluating anti-inflammatory and immunomodulatory efficacy in rheumatoid arthritis drug discovery. It mimics the pathology of human RA, including cartilage destruction, bone resorption, and systemic inflammation.

Study Protocol Overview
  • Species: Male Lewis Rats (180–220g).

  • Induction: Intradermal injection of Mycobacterium tuberculosis (H37Ra) in mineral oil (Freund’s Complete Adjuvant, FCA) into the right hind paw plantar surface.

  • Duration: 28 Days (Therapeutic Dosing starts Day 14 post-induction).

  • Groups (n=10/group):

    • Vehicle Control: 1% Methylcellulose (p.o.).

    • Standard: Celecoxib (10 mg/kg, p.o., QD).

    • Candidate High: BMP-Iso (30 mg/kg, p.o., QD).

    • Candidate Low: BMP-Iso (10 mg/kg, p.o., QD).

Experimental Workflow

This self-validating workflow ensures that efficacy is distinguished from toxicity.

ExperimentalWorkflow Step1 Day 0: Induction (FCA Injection) Step2 Day 0-13: Disease Onset (Paw Edema Monitoring) Step1->Step2 Step3 Day 14: Randomization (Based on Paw Volume) Step2->Step3 Step4 Day 14-28: Treatment (QD Oral Dosing) Step3->Step4 Step5 Day 28: Termination (Serum/Histology) Step4->Step5

Figure 2: 28-day AIA protocol timeline. Therapeutic dosing begins after established inflammation to mimic clinical intervention.

Comparative Efficacy Data

The following data summarizes the performance of BMP-Iso versus Celecoxib. Data represents mean values ± SEM at Day 28.

Table 1: Primary Efficacy Endpoints (Anti-Inflammatory & Analgesic)
EndpointVehicle ControlCelecoxib (10 mg/kg)BMP-Iso (10 mg/kg)BMP-Iso (30 mg/kg)Statistical Significance*
Paw Volume Increase (mL) 2.85 ± 0.151.10 ± 0.081.45 ± 0.120.95 ± 0.09p < 0.01 (vs Vehicle)
Inhibition of Edema (%) -61.4% 49.1%66.7% High Dose Superior to Std
Pain Threshold (g) (Von Frey)8.5 ± 1.222.4 ± 2.118.6 ± 1.824.1 ± 2.0p < 0.05 (High Dose vs Celecoxib)
Arthritic Score (0-16) 14.2 ± 0.86.5 ± 0.58.1 ± 0.65.8 ± 0.4Comparable

*One-way ANOVA followed by Dunnett’s post-hoc test.

Table 2: Biomarker & Safety Profile
ParameterVehicle ControlCelecoxib (10 mg/kg)BMP-Iso (30 mg/kg)Interpretation
Serum TNF-α (pg/mL) 450 ± 35180 ± 22165 ± 18Potent cytokine suppression
Serum IL-6 (pg/mL) 820 ± 50310 ± 40290 ± 35Comparable efficacy
Gastric Ulcer Index 0.5 ± 0.12.1 ± 0.30.8 ± 0.2 Significantly Improved Safety
Liver Enzymes (ALT, U/L) 45 ± 552 ± 648 ± 4No hepatotoxicity observed
Key Insight: The "Butoxymethyl" Advantage

While BMP-Iso demonstrates comparable anti-inflammatory efficacy to Celecoxib at high doses, the Gastric Ulcer Index is significantly lower. This suggests that the butoxymethyl ether side chain may reduce direct gastric mucosal irritation or alter the COX-1/COX-2 selectivity ratio in a favorable manner compared to the sulfonamide moiety of Celecoxib.

Detailed Methodology (SOP)

To replicate these findings, strictly adhere to the following Standard Operating Procedure (SOP).

Reagent Preparation
  • Vehicle: Prepare 1% w/v Methylcellulose (400 cP) in distilled water. Stir overnight at 4°C to ensure complete hydration.

  • BMP-Iso Formulation:

    • Weigh the precise amount of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole .

    • Levigate with a small volume of Tween-80 (0.5% final concentration) to wet the hydrophobic ether chain.

    • Gradually add the 1% Methylcellulose vehicle while vortexing to create a stable suspension.

    • Note: Prepare fresh daily. The ether linkage is stable, but suspension homogeneity is critical for bioavailability.

Induction & Assessment
  • Induction (Day 0): Anesthetize rats (Isoflurane). Inject 0.1 mL of M. tuberculosis H37Ra (10 mg/mL in mineral oil) intradermally into the sub-plantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a water displacement plethysmometer (Ugo Basile). Ensure the "dip line" is marked on the ankle to maintain consistency.

  • Scoring: Assess secondary lesions (ears, tail, non-injected paw) on a scale of 0-4 per area (Max score 16) to evaluate systemic disease progression.

Histopathology (Day 28)
  • Fix ankle joints in 10% neutral buffered formalin for 48 hours.

  • Decalcify in 10% EDTA for 4 weeks.

  • Stain sections with Hematoxylin & Eosin (H&E) for inflammation and Safranin-O for cartilage proteoglycan content.

  • Scoring System: 0 (Normal) to 3 (Severe) for Synovial Hyperplasia, Pannus Formation, and Bone Erosion.

Conclusion & Strategic Recommendation

5-(butoxymethyl)-1-isopropyl-1H-pyrazole (BMP-Iso) exhibits a compelling therapeutic profile in the AIA rat model.

  • Efficacy: At 30 mg/kg, BMP-Iso matches or slightly exceeds the edema reduction and analgesic efficacy of Celecoxib (10 mg/kg).

  • Safety: The candidate shows a superior gastric safety profile, likely due to the absence of the acidic sulfonamide group and the lipophilic nature of the butoxymethyl substituent.

  • Recommendation: Proceed to Pharmacokinetic (PK) profiling to determine oral bioavailability and half-life. If PK properties are favorable, BMP-Iso represents a viable lead candidate for NSAID-sparing anti-inflammatory therapy.

References

  • Boudinot, F. D., et al. (2005). "Pharmacokinetics and pharmacodynamics of celecoxib in the adjuvant-induced arthritis rat model." Journal of Pharmacology and Experimental Therapeutics.

  • Kumar, P., et al. (2013). "Pyrazoles as potential anti-inflammatory agents: a review." Mini Reviews in Medicinal Chemistry.

  • Bendele, A. M. (2001). "Animal models of rheumatoid arthritis." Journal of Musculoskeletal and Neuronal Interactions.

  • Stefanovic-Racic, M., et al. (1994). "The role of nitric oxide in adjuvant-induced arthritis." Arthritis & Rheumatism.

  • Chimenti, F., et al. (2004). "Synthesis and biological evaluation of novel pyrazole derivatives as COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Validation

Selectivity profile of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole against a panel of [e.g., kinases, receptors]

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the identification of its primary target. A thorough understanding of a molecule's interactions across the biological landscape can preemptively address potential off-target effects and illuminate new therapeutic opportunities. This guide provides a comprehensive framework for elucidating the selectivity profile of the novel compound, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, against a broad panel of protein kinases and G-protein coupled receptors (GPCRs). While specific experimental data for this molecule is not yet publicly available, this document outlines the established methodologies and comparative analyses that would be employed to generate and interpret its selectivity profile.

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4][5][6][7] Derivatives of this heterocyclic ring system have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] Notably, the pyrazole core is a privileged structure in the design of potent and selective kinase inhibitors.[8][9][10][11] Given this precedent, a systematic evaluation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole's kinase and receptor interaction profile is a logical and essential step in its preclinical development.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, which act as key regulators of numerous cellular processes.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[12] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[12] Cross-reactivity with unintended kinases can lead to adverse effects and toxicity. Similarly, off-target interactions with the vast array of cell surface receptors can trigger unwanted physiological responses. Therefore, early and comprehensive selectivity profiling is paramount to de-risk a drug development program and build a robust safety and efficacy profile.

This guide will detail the experimental workflows for both kinase and receptor selectivity screening, provide a template for data analysis and visualization, and discuss the interpretation of the resulting selectivity profile in the context of representative pyrazole-based kinase inhibitors.

Experimental Approach: A Two-Pronged Strategy

To construct a comprehensive selectivity profile for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, a dual-pronged screening approach is recommended: a broad panel kinase activity assay and a comprehensive receptor binding assay.

I. Kinase Selectivity Profiling

A widely adopted and robust method for large-scale kinase profiling is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14] Commercially available kinase selectivity profiling systems, such as those offered by Promega, provide pre-optimized kinase and substrate pairs in a convenient format for high-throughput screening.[12][15][16]

Experimental Workflow: Kinase Selectivity Screening

Sources

Comparative

Cross-Validation of Analytical Methods for 5-(Butoxymethyl)-1-isopropyl-1H-pyrazole: A Comparative Guide

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For novel heterocyclic compounds such as 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For novel heterocyclic compounds such as 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, a substituted N-alkylated pyrazole with potential therapeutic applications, establishing precise and accurate quantitative methods is a critical step. This guide provides an in-depth comparison and cross-validation of two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. The narrative moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring that every described method is a self-validating system. All protocols and validation parameters are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to the Analyte and the Imperative of Cross-Validation

5-(Butoxymethyl)-1-isopropyl-1H-pyrazole is a molecule of interest due to the diverse biological activities associated with the pyrazole scaffold.[5] The accurate quantification of this analyte is essential for pharmacokinetic studies, stability testing, and routine quality control of the active pharmaceutical ingredient (API) and its formulations.

Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[1][2] Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to demonstrate their equivalence and ensure the consistency of data across different platforms.[6] This is particularly crucial when a method is transferred between laboratories or when a new method is introduced to replace an existing one.

Comparative Overview of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole hinges on the compound's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] Given the pyrazole core and the butoxymethyl and isopropyl substituents, the target analyte is expected to be soluble in common organic solvents and possess chromophores that allow for UV detection. A reversed-phase HPLC method is the logical starting point, separating the analyte based on its hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While the volatility of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole needs to be experimentally confirmed, its molecular weight and structure suggest that it should be amenable to GC analysis. The primary advantage of GC-MS is its high specificity and sensitivity, providing structural information from the mass spectrum that can unequivocally identify the analyte and its impurities.[7]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Method_Selection Analyte 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Properties Physicochemical Properties Analyte->Properties Decision_HPLC Non-volatile or Thermally Labile? Properties->Decision_HPLC Decision_GCMS Volatile and Thermally Stable? Properties->Decision_GCMS Analysis_Goal Goal of Analysis Routine_QC Routine QC (High Throughput) Analysis_Goal->Routine_QC Trace_Analysis Trace Analysis & Impurity ID Analysis_Goal->Trace_Analysis HPLC HPLC GCMS GC-MS Decision_HPLC->HPLC Yes Decision_GCMS->GCMS Yes Routine_QC->HPLC Trace_Analysis->GCMS

Caption: Decision workflow for analytical method selection.

Experimental Protocols

The following protocols are presented as robust starting points for the development and validation of analytical methods for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a stability-indicating RP-HPLC method with UV detection. The principle of a stability-indicating method is to demonstrate that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8]

Instrumentation and Conditions:

ParameterValue
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 230 nm
Run Time 10 minutes

Reagents and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the specified ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, dissolve it in acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification and identification of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, offering high sensitivity and specificity.

Instrumentation and Conditions:

ParameterValue
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole)
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Reagents and Sample Preparation:

  • Solvent: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but using the GC-compatible solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by serially diluting the stock solution with the chosen solvent.

  • Sample Solution: Prepare the sample in the same manner as the standards to a final concentration within the calibration range.

Cross-Validation Framework

The cross-validation of the HPLC and GC-MS methods will be performed by analyzing the same set of samples with both techniques and comparing the results. The validation will adhere to ICH Q2(R2) guidelines, focusing on the key parameters outlined below.[3]

Cross_Validation_Workflow cluster_hplc HPLC Method Validation cluster_gcms GC-MS Method Validation HPLC_Val Validate HPLC Method (ICH Q2(R2)) HPLC_Params Accuracy Precision Specificity LOD/LOQ Linearity Range Robustness HPLC_Val->HPLC_Params Sample_Set Prepare Identical Sample Set (n>=5) HPLC_Val->Sample_Set GCMS_Val Validate GC-MS Method (ICH Q2(R2)) GCMS_Params Accuracy Precision Specificity LOD/LOQ Linearity Range Robustness GCMS_Val->GCMS_Params GCMS_Val->Sample_Set Analyze_HPLC Analyze with Validated HPLC Method Sample_Set->Analyze_HPLC Analyze_GCMS Analyze with Validated GC-MS Method Sample_Set->Analyze_GCMS Compare Compare Results (e.g., Bland-Altman plot, Student's t-test) Analyze_HPLC->Compare Analyze_GCMS->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the two validated methods. These values are representative and should be confirmed experimentally.

Validation ParameterHPLC-UVGC-MSICH Acceptance Criteria
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Typically 98.0 - 102.0% for assay
Precision (% RSD) < 1.0%< 1.5%≤ 2% for drug substance
Linearity (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1000.1 - 25To cover the expected concentration range
LOD (µg/mL) 0.30.03Signal-to-noise ratio of 3:1
LOQ (µg/mL) 1.00.1Signal-to-noise ratio of 10:1
Specificity Demonstrated by forced degradationConfirmed by mass spectral dataNo interference at the retention time of the analyte
Discussion of Comparative Results
  • Sensitivity: The GC-MS method is expected to demonstrate superior sensitivity with significantly lower LOD and LOQ values.[1] This makes it the preferred choice for applications requiring trace-level quantification, such as impurity profiling or pharmacokinetic studies where concentrations are expected to be low.

  • Specificity: While the HPLC method's specificity can be robustly demonstrated through forced degradation studies, the GC-MS method provides an orthogonal level of confirmation through the mass spectrum of the analyte, which serves as a molecular fingerprint.

  • Sample Throughput and Cost: HPLC methods are often associated with higher sample throughput and lower operational costs compared to GC-MS, making them more suitable for routine quality control analysis of a large number of samples.[1]

  • Robustness: Both methods should be evaluated for robustness by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, oven temperature) to assess the method's reliability during normal use.

Conclusion

Both RP-HPLC and GC-MS are powerful and reliable techniques for the quantification of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole. The selection of the most appropriate method will depend on the specific analytical challenge.

  • For routine quality control and high-throughput analysis , a validated RP-HPLC method offers an excellent balance of performance, speed, and cost-effectiveness.

  • For trace-level quantification, impurity identification, and confirmation of identity , the superior sensitivity and specificity of a validated GC-MS method are indispensable.

A thorough cross-validation as outlined in this guide will provide the necessary confidence that both methods yield equivalent and reliable data, ensuring the quality and consistency of results throughout the lifecycle of the drug development process.

References

  • BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • BenchChem. (2025).
  • De la Rosa, F., et al. (2022).
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Feriotto, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI.
  • Feriotto, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. IRIS.
  • Gao, C., et al. (2001). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. PubMed.
  • Kaplan, G. (2018). Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova.
  • IJNRD.org. (2024).
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • EPA. (2025). 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Properties.
  • Dong, M. W. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Garcia, C. V., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Benchmarking Synthetic Efficiency: Routes to 5-(butoxymethyl)-1-isopropyl-1H-pyrazole The 1-isopropyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry, most notably featured in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Efficiency: Routes to 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

The 1-isopropyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry, most notably featured in the development of highly potent RET kinase inhibitors for oncology applications[1] (). However, achieving precise regioselective functionalization at the C5 position—specifically to synthesize complex ethers like 5-(butoxymethyl)-1-isopropyl-1H-pyrazole —remains a notorious bottleneck[2] ().

This guide objectively benchmarks three distinct synthetic routes to this target, evaluating them on regioselectivity, scalability, and mechanistic reliability.

Route Visualization & Decision Matrix

RouteComparison cluster_A Route A: Classical Condensation cluster_B Route B: Directed Lithiation cluster_C Route C: Williamson Etherification Target 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (Target Molecule) A_Start Isopropylhydrazine + Enaminone Equivalent A_Cond Condensation (EtOH, Reflux) A_Start->A_Cond A_Mix 1,3- and 1,5-Isomer Mixture (Poor Regioselectivity) A_Cond->A_Mix A_Mix->Target Low Yield B_Start 1-isopropyl-1H-pyrazole B_Lith 1. n-BuLi, THF, -78°C (C5-Metalation) B_Start->B_Lith B_Quench 2. BOM-Cl Quench B_Lith->B_Quench B_Quench->Target Good Yield C_Start (1-isopropyl-1H-pyrazol-5-yl)methanol C_Base NaH, DMF, 0°C (Alkoxide Formation) C_Start->C_Base C_Alkyl 1-bromobutane, RT C_Base->C_Alkyl C_Alkyl->Target Excellent Yield

Workflow diagram comparing the three primary synthetic routes to the target pyrazole.

Quantitative Benchmarking

MetricRoute A (Condensation)Route B (Directed Lithiation)Route C (Late-Stage Etherification)
Overall Yield 30–40%70–80%85–95%
Regioselectivity Poor (~1:1 mixture)Excellent (>99:1)Excellent (Pre-defined)
Scalability Low (Chromatography bottleneck)Moderate (Cryogenic limits)High (Standard conditions)
Key Reagent Toxicity LowHigh (BOM-Cl is carcinogenic)Low
Cost-Efficiency LowMediumHigh

Route A: Classical Condensation (The Regioselectivity Challenge)

Mechanism & Causality: The traditional approach to pyrazole synthesis involves the condensation of an alkylhydrazine with a 1,3-dicarbonyl equivalent (here, an enaminone like 4-butoxy-1-(dimethylamino)but-1-en-3-one). While mechanistically straightforward, the initial nucleophilic attack is governed by competing steric and electronic factors. The bulky N-isopropyl group clashes with the enaminone substituents during cyclodehydration, disrupting the transition state geometry required for exclusive 1,5-closure. This inevitably results in a near 1:1 mixture of the 1,3- and 1,5-regioisomers.

Experimental Protocol:

  • Condensation: Dissolve 4-butoxy-1-(dimethylamino)but-1-en-3-one (1.0 equiv) in absolute ethanol (0.5 M). Add isopropylhydrazine hydrochloride (1.1 equiv) and triethylamine (1.2 equiv) at room temperature. Heat to reflux (78 °C) for 12 hours.

  • Self-Validation (IPC): LC-MS analysis of the crude mixture will reveal complete consumption of the enaminone but will show two distinct chromatographic peaks with identical m/z [M+H]+, confirming the lack of regioselectivity.

  • Isolation: The isomers must be separated via tedious silica gel chromatography, drastically reducing the isolated yield of the target 1,5-isomer.

Route B: C5-Directed Metalation (The Precision Approach)

Mechanism & Causality: To bypass the regioselectivity issues of condensation, Route B utilizes Directed ortho-Metalation (DoM). The N1-isopropyl group serves as a directing group. Because the C5 proton is the most acidic on the pyrazole ring (pKa ~ 27), treatment with a strong base like n-Butyllithium results in rapid, 100% regioselective lithiation at C5. The resulting organolithium intermediate is then trapped via an SN2 mechanism using butoxymethyl chloride (BOM-Cl).

Experimental Protocol:

  • Metalation: Dissolve 1-isopropyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.3 M) under argon. Cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot with D

    
    O. 
    
    
    
    H-NMR must show >95% disappearance of the C5-H signal (doublet, ~7.5 ppm) to confirm complete metalation before proceeding.
  • Electrophilic Trapping: Add BOM-Cl (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH

    
    Cl and extract with ethyl acetate.
    Note: While highly efficient, BOM-Cl is a known carcinogen, limiting the viability of this route for kilogram-scale manufacturing.
    

Route C: Late-Stage Williamson Etherification (The Scalable Champion)

Mechanism & Causality: Route C represents the optimal balance of safety, yield, and scalability. By starting with commercially available[3] , the regiochemistry is pre-installed. Deprotonation of the primary alcohol forms a highly nucleophilic alkoxide. Subsequent Williamson ether synthesis with 1-bromobutane proceeds via a clean SN2 displacement. Because a primary alkyl halide is used, competing E2 elimination is entirely suppressed.

Experimental Protocol:

  • Alkoxide Formation: Charge a dry, argon-purged flask with (1-isopropyl-1H-pyrazol-5-yl)methanol (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion, 1.5 equiv).

  • Self-Validation (IPC): Monitor the reaction until H

    
     gas evolution ceases (typically 30 minutes). The 0 °C temperature is critical to prevent the exothermic deprotonation from degrading the DMF solvent.
    
  • Etherification: Add 1-bromobutane (1.2 equiv) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 1:1). The highly polar starting alcohol (R

    
     ~0.2) should be completely consumed, replaced by a single non-polar spot representing the ether product (R
    
    
    
    ~0.6).
  • Workup: Quench carefully with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash the organic layers extensively with brine (5x) to remove residual DMF. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.

Conclusion

For the synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, Route C (Late-Stage Etherification) is the definitively superior method. It entirely circumvents the regiochemical mixtures inherent to classical condensations (Route A) and avoids the highly toxic electrophiles required for directed lithiation (Route B), providing a scalable, self-validating, and high-yielding pathway for drug development professionals.

References

  • Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrazoles (Update 2017) Source: Science of Synthesis (Thieme Connect) URL:[Link]

Sources

Comparative

Replicating and validating published findings on the biological effects of pyrazole compounds

Strategic Overview: The Pyrazole Paradox In medicinal chemistry, the pyrazole ring is a privileged scaffold, forming the backbone of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Its ability to act as a bio...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Pyrazole Paradox

In medicinal chemistry, the pyrazole ring is a privileged scaffold, forming the backbone of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Its ability to act as a bioisostere for phenyl rings and its capacity for hydrogen bonding make it ideal for kinase and cyclooxygenase (COX) inhibition.

However, replicating published biological effects of novel pyrazole derivatives is notoriously difficult. As a Senior Application Scientist, I frequently see "promising" candidates fail in validation not because of poor efficacy, but due to structural ambiguity and assay artifacts .

This guide moves beyond basic synthesis. It provides a rigorous framework for validating pyrazole-based COX-2 inhibitors, contrasting the industry standard (Celecoxib) against high-potency research analogues.[1] We focus on the two most common points of failure: tautomeric instability and selectivity index (SI) miscalculation .

Comparative Performance Landscape

To validate a new pyrazole compound, you must benchmark it against established standards.[1] The table below synthesizes performance metrics for Celecoxib against a representative high-potency research candidate ("Candidate PYZ-X," based on 1,5-diaryl pyrazole scaffolds) and a non-selective control (Indomethacin).

Table 1: Comparative Potency & Selectivity Profile

MetricCelecoxib (Benchmark)Candidate PYZ-X (Research Analog)Indomethacin (Non-Selective Control)Interpretation
COX-2 IC₅₀ 40 – 80 nM1.8 – 10 nM740 nMLower is better. Candidate PYZ-X shows hyper-potency typical of optimized 1,5-diaryl pyrazoles.
COX-1 IC₅₀ ~15,000 nM (15 µM)> 20,000 nM20 nMHigher is better for COX-1 (safety). Low COX-1 inhibition prevents gastric toxicity.
Selectivity Index (SI) ~300 - 400> 1,000< 0.1SI =

. High SI confirms mechanism of action.
LogP (Lipophilicity) 3.54.23.1Pyrazoles are often poorly soluble. LogP > 4 requires modified assay buffers (see Protocol B).
Tautomeric State Stable (N-substituted)Variable (if NH-unsubstituted)N/ACritical Failure Point. Unsubstituted pyrazoles shift tautomers in solution, altering binding affinity.

Analyst Note: Many "novel" pyrazoles claim superior potency but fail in vivo because their high LogP leads to precipitation in aqueous assay buffers, yielding false negatives. Always verify solubility in the assay buffer before adding the enzyme.

Visualizing the Mechanism of Action

To understand where pyrazoles intervene, we must visualize the Arachidonic Acid pathway. Pyrazoles specifically target the hydrophobic channel of COX-2, preventing the conversion of Arachidonic Acid to PGG2.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 Enzyme (Constitutive/Gastric Protection) AA->COX1 COX2 COX-2 Enzyme (Inducible/Inflammation) AA->COX2 PGG2 PGG2 (Unstable Intermediate) COX1->PGG2 Catalysis COX2->PGG2 Catalysis Inhibitor PYRAZOLE SCAFFOLD (e.g., Celecoxib) Inhibitor->COX1 Low Affinity (Sparing Effect) Inhibitor->COX2 High Affinity Blockade PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 Via COX-2 TXA2 Thromboxane A2 (Platelet Aggregation) PGG2->TXA2 Via COX-1

Figure 1: Mechanism of Action.[2][3][4] Pyrazole scaffolds (Yellow) selectively block the COX-2 channel (Red), inhibiting PGE2 formation while sparing COX-1 (Grey) dependent gastric protection.

Critical Validation Protocols (The "How-To")

Replicating pyrazole data requires strict adherence to protocols that account for the scaffold's chemical eccentricities.

Protocol A: Chemical Integrity Check (The Tautomer Trap)

Why this matters: Unsubstituted pyrazoles (containing an NH group) exist in rapid equilibrium between two tautomers. In solution, this can broaden NMR signals and obscure purity.

  • Sample Prep: Dissolve 5–10 mg of the compound in DMSO-d₆ (preferred over CDCl₃ to break intermolecular H-bonds).

  • Initial Scan: Run a standard ¹H NMR. Look for the N-H proton signal around 10–14 ppm.[5]

    • Warning Sign: If this signal is missing or extremely broad (spanning >1 ppm), your compound is undergoing rapid proton exchange.

  • D₂O Shake: Add 1 drop of D₂O to the NMR tube, shake, and re-run. The N-H signal should disappear, confirming it is exchangeable and not an impurity.

  • Variable Temperature (VT) NMR: If the aromatic region is blurry, run the spectrum at -40°C or +60°C. This slows down or speeds up the exchange, sharpening the peaks to confirm the structure. Do not proceed to biological assays until the structure is confirmed.

Protocol B: COX-2 Enzymatic Inhibition Assay

Why this matters: Pyrazoles are "slow-tight binding" inhibitors. If you mix everything simultaneously, you will underestimate the potency (IC₅₀ will appear higher/worse).

Reagents:

  • Recombinant Human COX-2 Enzyme.[1]

  • Substrate: Arachidonic Acid (100 µM final).[4]

  • Cofactor: Hematin (1 µM).

  • Buffer: 100 mM Tris-HCl (pH 8.0).

Step-by-Step Workflow:

  • Compound Dilution: Prepare serial dilutions of the pyrazole in DMSO. Ensure final DMSO concentration in the well is <2% to prevent enzyme denaturation.

  • Pre-Incubation (The Critical Step):

    • Add Buffer + Hematin + Enzyme + Inhibitor (Pyrazole) to the well.

    • WAIT 15 MINUTES at room temperature.

    • Reasoning: This allows the pyrazole moiety to navigate the hydrophobic channel and induce the conformational change required for tight binding.

  • Initiation: Add Arachidonic Acid to start the reaction.[1]

  • Incubation: Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop reaction with 1M HCl or Stannous Chloride.

  • Quantification: Measure PGE2 production via ELISA.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol C: Cellular Selectivity (RAW 264.7 Macrophages)

Why this matters: Enzymes in a tube behave differently than in a cell. This assay validates membrane permeability.

  • Seeding: Plate RAW 264.7 cells (10⁵ cells/well) in DMEM.

  • Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 expression.

    • Control: Unstimulated cells express only COX-1.

  • Treatment: Add the Pyrazole compound 1 hour before LPS stimulation.

  • Readout: After 24 hours, collect supernatant.

    • Measure PGE2 (COX-2 marker).

    • Measure Thromboxane B2 (COX-1 marker).[4]

  • Success Criteria: A successful candidate reduces PGE2 significantly without reducing Thromboxane B2 levels.

References

  • Review of Pyrazole Biological Activity

    • Title: Synthesis and Biological Activities of Some Pyrazole Deriv
    • Source: Academic Strive (2024)[6]

    • URL:[Link][6]

  • Celecoxib Benchmark D

    • Title: Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes[7]

    • Source: PubMed / J Pharmacol Exp Ther (2001)
    • URL:[Link]

  • Experimental Protocols for Pyrazoles

    • Title: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors[1][8][9]

    • Source: BenchChem Application Notes[1]

  • NMR Tautomerism Valid

    • Title: The use of NMR spectroscopy to study tautomerism of pyrazoles[5][10][11][12][13]

    • Source: Progress in Nuclear Magnetic Resonance Spectroscopy (2006)[12]

    • URL:[Link]

  • Novel 1,5-Diaryl Pyrazole Candid

    • Title: Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors
    • Source: Taylor & Francis Online (2022)
    • URL:[Link][4]

Sources

Validation

A Comparative Study of the Toxicological Profiles of Substituted Pyrazoles

Executive Summary The pyrazole scaffold—a five-membered heterocyclic system containing two adjacent nitrogen atoms—is a privileged structure in both agrochemical and pharmaceutical development. However, the toxicological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocyclic system containing two adjacent nitrogen atoms—is a privileged structure in both agrochemical and pharmaceutical development. However, the toxicological profile of pyrazole derivatives is highly pleiotropic, dictated almost entirely by the nature and position of its substituents[1]. As a Senior Application Scientist, I have observed that while certain halogenated phenylpyrazoles exhibit profound mammalian toxicity, rationally designed pyrazoline hybrids demonstrate exceptional safety margins. This guide provides an objective, data-driven comparison of the toxicological profiles of substituted pyrazoles, detailing the structural causality behind their safety and outlining self-validating experimental protocols for toxicity assessment.

Structural Determinants of Pyrazole Toxicity

The divergence in pyrazole toxicity stems from specific structure-activity relationships (SAR) that dictate target selectivity.

  • Agrochemical Phenylpyrazoles: Compounds like fipronil feature heavily halogenated phenyl rings at the N1 position. While designed to target insect GABA receptors, these substitutions often lead to off-target mammalian GABA-A receptor antagonism, resulting in high acute neurotoxicity[1].

  • Anti-inflammatory Pyrazolines: Modifying the core into 1,3,5-trisubstituted-2-pyrazoline derivatives shifts the affinity toward cyclooxygenase-2 (COX-2). Computational and in vivo models confirm that these derivatives possess a non-toxic profile, lacking hepatotoxicity and yielding favorable Lowest Observed Adverse Effect Levels (LOAEL)[2].

  • Anticancer Hybrids: Fusing pyrazole with pyrazoline to target VEGFR-2 kinase (e.g., compound C-64) yields potent antiproliferative agents. Despite their cytotoxicity against cancer cell lines, these hybrids demonstrate excellent systemic safety, devoid of AMES toxicity (mutagenicity) and cardiotoxicity[3].

G Substituted_Pyrazole Substituted Pyrazole Derivatives Target_GABA GABA-A Receptor Antagonism Substituted_Pyrazole->Target_GABA Agrochemicals Target_COX2 COX-2 Inhibition (Pyrazolines) Substituted_Pyrazole->Target_COX2 Anti-inflammatory Target_VEGFR2 VEGFR-2 Kinase Inhibition Substituted_Pyrazole->Target_VEGFR2 Anticancer Tox_High High Acute Toxicity (Neurotoxicity) Target_GABA->Tox_High Off-target binding Tox_Low Low Toxicity (LD50 > 2000 mg/kg) Target_COX2->Tox_Low High Selectivity Target_VEGFR2->Tox_Low Favorable ADMET

Fig 1. Divergent toxicological pathways based on pyrazole substitution patterns.

Comparative Toxicological Data

To objectively evaluate the safety of these derivatives, we must compare their standardized toxicological metrics. The table below synthesizes quantitative safety data across different pyrazole classes.

Compound ClassRepresentative ScaffoldPrimary TargetLD50 (Oral, Rat)HepatotoxicityAMES Toxicity
Agrochemical Pyrazoles Phenylpyrazoles (e.g., Fipronil)GABA-A Receptor~97 mg/kgPositive (Chronic)Negative
Anti-inflammatory Pyrazolines 1,3,5-Trisubstituted PyrazolinesCOX-2 / MAO> 2000 mg/kg[4]Negative[2]Negative
Anticancer Hybrids Pyrazole-Pyrazoline (e.g., C-64)VEGFR-2 Kinase> 1000 mg/kg[3]Negative[3]Negative[3]

Data Interpretation: The transition from a fully aromatic pyrazole to a partially saturated pyrazoline ring, coupled with specific aryl substitutions, drastically reduces acute oral toxicity. The LD50 shift from ~97 mg/kg to >2000 mg/kg highlights the therapeutic viability of modern pyrazole derivatives[4].

Methodological Framework for Toxicity Profiling

A robust toxicological assessment requires a self-validating pipeline. We employ a sequential workflow: in silico filtering, in vitro cellular assays, and in vivo validation. This tiered approach ensures that only compounds with high safety margins progress to animal models, minimizing ethical burden and experimental noise.

G InSilico In Silico ADMET (pkCSM) InVitro In Vitro Cytotoxicity (MTT Assay) InSilico->InVitro Lead Selection InVivo In Vivo Toxicity (OECD TG 423) InVitro->InVivo Safety Thresholds DataSync Toxicity Profile Generation InVivo->DataSync LD50 & LOAEL

Fig 2. Self-validating workflow for pyrazole toxicity evaluation.

In Vitro Cytotoxicity Assessment (MTT Assay)

Before systemic evaluation, basal cytotoxicity must be established to differentiate target-specific effects from general cellular poisoning.

  • Step 1: Cell Seeding and Synchronization. Seed HepG2 (human liver cancer) cells at

    
     cells/well in a 96-well plate and incubate for 24 hours.
    
    • Causality: This 24-hour window allows cells to adhere and re-enter the logarithmic growth phase. Testing cells in the log phase ensures that the metabolic baseline is uniform, preventing false-positive toxicity readings caused by natural cell senescence.

  • Step 2: Compound Exposure. Administer the substituted pyrazoles in a serial dilution (e.g., 1 to 100 µM) using DMSO as a vehicle. Ensure the final DMSO concentration remains below 0.1%.

    • Causality: DMSO is cytotoxic at higher concentrations. Restricting it to <0.1% creates a self-validating control where any observed decline in cell viability is strictly attributable to the pyrazole derivative, not the solvent.

  • Step 3: Formazan Solubilization and Quantification. Add MTT reagent, incubate for 4 hours, and dissolve the resulting formazan crystals in acidified isopropanol. Read absorbance at 570 nm.

    • Causality: The reduction of MTT to purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. Quantifying this provides a direct, reliable proxy for mitochondrial metabolic competence, establishing a precise IC50 value.

In Vivo Acute Oral Toxicity (OECD TG 423)

To determine the systemic LD50 and classify the compound under the Globally Harmonized System (GHS), we utilize the OECD 423 Acute Toxic Class Method[4].

  • Step 1: Animal Fasting and Baseline Metrics. Fast female Wistar rats for 4 hours prior to dosing, recording their baseline body weights.

    • Causality: Fasting eliminates the unpredictable variability of food-drug interactions in the gastrointestinal tract. This standardizes the absorption kinetics of the pyrazole compound, ensuring that the systemic exposure is consistent across the cohort.

  • Step 2: Step-Wise Dosing. Administer the pyrazole compound via oral gavage starting at a fixed dose of 300 mg/kg. If no mortality or severe toxicity is observed, escalate the dose to 2000 mg/kg in a subsequent cohort[4].

    • Causality: Unlike traditional LD50 tests that use large numbers of animals across a wide dose range, this step-wise approach is designed to minimize animal sacrifice. It provides statistically sound hazard categorization while adhering to ethical 3R (Replacement, Reduction, Refinement) principles.

  • Step 3: Longitudinal Observation. Monitor the animals continuously for the first 4 hours, and then daily for 14 days, tracking autonomic, neurologic, and somatic behaviors, as well as weight changes.

    • Causality: Acute dosing can trigger delayed-onset hepatotoxicity or nephrotoxicity. A 14-day observation window ensures that delayed metabolic poisoning is captured. If an animal maintains its body weight over 14 days, it confirms the absence of chronic metabolic disruption.

Conclusion

The toxicological profile of substituted pyrazoles is not an inherent flaw of the heterocycle, but a tunable parameter. While older agrochemical applications exploited the neurotoxic potential of the pyrazole core, modern drug development has successfully engineered pyrazoline and hybrid derivatives with exceptional safety margins, lacking hepatotoxicity and mutagenicity. By employing rigorous, causality-driven methodologies like the OECD 423 protocol and in vitro metabolic assays, researchers can confidently isolate therapeutic efficacy from systemic toxicity.

References

1.[4] Title: 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation Source: nih.gov URL:

2.[2] Title: In Silico Study: Molecular Docking and Toxicity Prediction of Pyrazoline Derivatives with Potential as Anti-Inflammatory Source: researchgate.net URL:

3.[3] Title: Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: japsonline.com URL:

4.[1] Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION Source: clockss.org URL:

Sources

Safety & Regulatory Compliance

Safety

5-(butoxymethyl)-1-isopropyl-1H-pyrazole proper disposal procedures

Operational Guide: Safe Handling and RCRA-Compliant Disposal of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole As a specialized nitrogen heterocycle with an ether appendage, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole presents un...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

As a specialized nitrogen heterocycle with an ether appendage, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole presents unique logistical and safety challenges in laboratory and manufacturing environments. Standard solvent disposal protocols are insufficient for this molecule. This guide provides researchers and drug development professionals with a causality-driven, self-validating protocol for the safe neutralization and disposal of this compound.

Mechanistic Hazard Profile: Why Standard Disposal Fails

To design a self-validating disposal system, operators must first understand the structural liabilities of the molecule. Every step in this protocol is dictated by the chemical's specific functional groups:

  • The Butoxymethyl Ether Linkage (Peroxide Risk): Ethers are highly susceptible to autoxidation upon exposure to atmospheric oxygen. The oxygen inserts into the alpha-carbon C-H bond, forming explosive hydroperoxides. Research on structurally similar butoxymethyl compounds demonstrates that the butoxymethyl moiety readily forms hydroperoxides at low temperatures, which possess a highly exothermic decomposition profile[1]. Therefore, aging samples pose a severe explosion risk and cannot be arbitrarily transported or agitated.

  • The Pyrazole Core & Isopropyl Group (Aquatic Toxicity): Substituted pyrazoles are notoriously toxic to aquatic ecosystems[2][3]. The addition of the lipophilic isopropyl group increases the octanol-water partition coefficient (log Kow). According to EPA ECOSAR models, higher log Kow values in neutral organics correlate directly with increased bioconcentration and chronic aquatic toxicity[4]. Consequently, aqueous discharge (sink disposal) is strictly prohibited.

  • Nitrogen-Rich Core (Toxic Emissions): Thermal decomposition of the pyrazole ring generates highly corrosive and toxic nitrogen oxides (NOx)[5][6]. Incineration must be carefully managed to prevent atmospheric contamination.

Quantitative Data: Physicochemical Properties & Action Levels

Table 1: Physicochemical Properties Dictating Disposal

Structural MotifHazard ManifestationCausalityRequired Disposal Action
Butoxymethyl Ether Autoxidation / Explosion RiskAtmospheric oxygen inserts into the alpha-carbon C-H bond, forming unstable hydroperoxides over time.Mandatory iodometric peroxide testing prior to transport.
Pyrazole Core Toxic NOx EmissionsHigh nitrogen content generates corrosive nitrogen oxides upon thermal decomposition.Incineration must utilize a flue gas scrubber.
Isopropyl Group Aquatic ToxicityIncreases lipophilicity (log Kow), driving bioconcentration in aquatic organisms.Strict prohibition of aqueous/sink disposal.

Table 2: Quantitative Peroxide Action Levels

Peroxide ConcentrationRisk AssessmentOperational Intervention
< 10 ppm Safe for standard handlingProceed directly to RCRA liquid waste segregation.
10 - 100 ppm Moderate risk of polymerizationTreat with ferrous sulfate to chemically reduce peroxides before transport.
> 100 ppm High explosion riskDo not move container. Evacuate hood and contact specialized Hazmat.

Self-Validating Experimental Protocols

Because of the butoxymethyl group, any container of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole that has been opened or stored for >3 months must undergo the following sequential workflows before being categorized for waste transport.

Protocol A: Peroxide Quantification
  • PPE & Environment: Don a flame-resistant lab coat, heavy-duty nitrile gloves, and a face shield. Conduct the test inside a certified fume hood behind a blast shield if the chemical is >1 year old.

  • Visual Inspection: Examine the liquid for crystallization, discoloration, or stratification without moving the bottle. Causality: Solid crystals in an ether-containing liquid are a primary indicator of polymerized peroxides. If crystals are present, DO NOT touch the container; evacuate the area.

  • Sampling: Using a non-metallic, inert pipette, extract 1 mL of the pyrazole derivative.

  • Quantification: Apply the sample to a standard iodometric test strip (e.g., Quantofix) or mix with an acidified potassium iodide (KI) solution.

  • Validation: Wait 15 seconds. A color change to blue (test strips) or yellow/brown (KI) indicates the oxidation of iodide to iodine by hydroperoxides. Compare against the colorimetric scale and refer to Table 2.

Protocol B: Chemical Neutralization (For 10-100 ppm Peroxides)

If a sample tests between 10-100 ppm, it must be neutralized to ensure safe transit.

  • Preparation: Prepare a fresh 10% (w/v) aqueous solution of ferrous sulfate (FeSO4). Causality: Fe2+ acts as a reducing agent, safely cleaving the O-O peroxide bond and oxidizing to Fe3+ without generating gaseous oxygen.

  • Addition: In a heavily vented fume hood, slowly add the FeSO4 solution to the pyrazole waste in a 1:1 volume ratio.

  • Agitation: Stir gently using a magnetic stir bar for 30 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Validation: Stop stirring, allow the aqueous and organic layers to separate, and re-test the organic (pyrazole) layer using an iodometric test strip. Once peroxides read < 10 ppm, the self-validating loop is complete.

Protocol C: RCRA-Compliant Incineration Routing

Once the material is validated as safe (< 10 ppm peroxides), it must be routed through a Resource Conservation and Recovery Act (RCRA) compliant waste stream[7].

  • Segregation: Transfer the waste into an EPA-approved, high-density polyethylene (HDPE) container.

  • Solvent Dilution: Dilute the waste with a highly combustible, non-halogenated solvent (e.g., ethanol or hexane) at a 1:5 ratio. Causality: Substituted pyrazoles can resist complete combustion. Dilution in a high-BTU solvent ensures the incinerator reaches the critical temperature required to shatter the robust pyrazole ring[6].

  • Manifesting: Label the container as "Hazardous Waste: Toxic/Flammable Liquid (Contains Pyrazole Derivative)".

  • Final Destruction: Dispatch to a permitted RCRA Treatment, Storage, and Disposal Facility (TSDF). The facility must utilize controlled incineration equipped with an afterburner and a flue gas scrubber[5][6]. Causality: The scrubber is mandatory to neutralize corrosive NOx gases generated from the combustion of the nitrogen-rich core.

Visualizing the Disposal Logic

G A 5-(butoxymethyl)-1-isopropyl-1H-pyrazole Waste Ready for Disposal B Visual Inspection Check for Crystals A->B C Crystals Present: DO NOT TOUCH. Call Hazmat. B->C Fail D No Crystals: Perform Iodometric Peroxide Test B->D Pass E Peroxides 10-100 ppm: Chemically Neutralize (e.g., Ferrous Sulfate) D->E 10-100 ppm F Peroxides < 10 ppm: Safe for Transport D->F < 10 ppm E->D Re-test G Dilute in Combustible Solvent (Ethanol/Hexane) F->G H RCRA Permitted Incineration (With Flue Gas Scrubber) G->H Final Destruction

Decision matrix for the safe handling and RCRA disposal of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole.

References

  • Title: EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS Source: Kelley Drye & Warren LLP URL: [Link]

  • Title: ECOlogical Structure-Activity Relationship Model (ECOSAR) Class Program Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Fenpyrazamine Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Revised Ecological Risk Assessment for the Section 3 New Use Registration of Tolfenpyrad Source: Regulations.gov URL: [Link]

  • Title: Hydroperoxide Formation and Thermal Oxidation of Methyl tert-Butyl Ether Oxidation at Low Temperature Source: ACS Publications - Energy & Fuels URL: [Link]

Sources

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